molecular formula C10H11NO4 B12367971 Methyl isonicotinate-(CH2)2-COOH

Methyl isonicotinate-(CH2)2-COOH

Cat. No.: B12367971
M. Wt: 209.20 g/mol
InChI Key: SMMDCNTUDMYOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl isonicotinate-(CH2)2-COOH is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-(4-methoxycarbonyl-2-pyridinyl)propanoic acid

InChI

InChI=1S/C10H11NO4/c1-15-10(14)7-4-5-11-8(6-7)2-3-9(12)13/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

SMMDCNTUDMYOGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate, a pyridinium (B92312) compound with potential applications in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and quantitative data for the synthesis, beginning with the preparation of the key intermediate, methyl isonicotinate (B8489971). Two primary routes for the subsequent N-alkylation to yield the target molecule are presented.

Overview of Synthetic Pathways

The synthesis of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate is accomplished in a two-step process. The initial step involves the esterification of isonicotinic acid to form methyl isonicotinate. The second, crucial step is the N-alkylation of the pyridine (B92270) ring of methyl isonicotinate to introduce the propionic acid moiety. This guide outlines two effective methods for this N-alkylation:

  • Route A: Alkylation with an ethyl 3-bromopropanoate (B1231587) followed by hydrolysis of the resulting ester.

  • Route B: Direct alkylation using β-propiolactone.

Experimental Protocols

Step 1: Synthesis of Methyl Isonicotinate

This initial step prepares the core heterocyclic building block for the subsequent alkylation reactions.

Reaction Scheme:

Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend isonicotinic acid (0.812 mol, 100 g) in methanol (B129727) (250 mL).

  • Cool the suspension to 10 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (125 mL) dropwise, ensuring the temperature of the reaction mixture does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4.5 hours.

  • After reflux, allow the mixture to cool and stand overnight.

  • Pour the reaction mixture onto 1 kg of crushed ice and neutralize by the slow addition of sodium carbonate (235 g) until the solution is alkaline.

  • Filter the resulting solid and wash it with water and diethyl ether.

  • Extract the aqueous filtrate with diethyl ether (3 x 300 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude methyl isonicotinate as a pale oil.

Step 2: Synthesis of 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate

Two alternative routes for the N-alkylation of methyl isonicotinate are provided below.

This method involves a two-stage process of alkylation followed by de-protection of the carboxylic acid.

Reaction Scheme:

Experimental Procedure:

Alkylation:

  • In a sealed tube, dissolve methyl isonicotinate (1 eq.) in acetonitrile (B52724).

  • Add ethyl 3-bromopropanoate (1.2 eq.).

  • Heat the mixture at 80 °C for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold acetonitrile.

  • If the product does not precipitate, remove the solvent under reduced pressure to obtain the crude pyridinium salt.

Hydrolysis:

  • Dissolve the crude 1-(2-(ethoxycarbonyl)ethyl)-4-(methoxycarbonyl)pyridin-1-ium bromide in a mixture of water and a co-solvent such as ethanol.

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

  • The target zwitterionic compound may precipitate upon neutralization. If so, collect by filtration.

  • If the product remains in solution, it can be purified by ion-exchange chromatography.

This route offers a more direct synthesis of the target molecule.

Reaction Scheme:

Experimental Procedure:

  • Dissolve methyl isonicotinate (1 eq.) in a suitable aprotic solvent such as acetonitrile or dichloromethane (B109758) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add β-propiolactone (1.1 eq.) dropwise to the stirred solution. Caution: β-propiolactone is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • The zwitterionic product may precipitate from the reaction mixture. If so, it can be isolated by filtration and washed with the reaction solvent.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthetic steps.

Table 1: Synthesis of Methyl Isonicotinate

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )AmountMolesYield (%)
Isonicotinic AcidC₆H₅NO₂123.11100 g0.812\multirow{2}{*}{~80}
MethanolCH₄O32.04250 mL-
Sulfuric AcidH₂SO₄98.08125 mL-
Sodium CarbonateNa₂CO₃105.99235 g-
Methyl IsonicotinateC₇H₇NO₂137.14~90 g~0.656

Table 2: Proposed Synthesis of 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate (Route B)

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (Relative)Moles (Relative)Expected Yield (%)
Methyl IsonicotinateC₇H₇NO₂137.141 eq.1\multirow{2}{*}{N/A}
β-PropiolactoneC₃H₄O₂72.061.1 eq.1.1
3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoateC₁₀H₁₁NO₄209.20--

Note: Expected yields for the synthesis of the final product are not provided as a specific literature precedent with yield data was not identified. The yield will be dependent on the specific reaction conditions and purification methods employed.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described in this guide.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Methyl Isonicotinate cluster_step2 Step 2: N-Alkylation cluster_routeA Route A cluster_routeB Route B start1 Isonicotinic Acid + Methanol reagent1 H₂SO₄ (catalyst) process1 Esterification (Reflux) start1->process1 reagent1->process1 workup1 Neutralization & Extraction process1->workup1 product1 Methyl Isonicotinate workup1->product1 cluster_step2 cluster_step2 product1->cluster_step2 startA Methyl Isonicotinate reagentA1 Ethyl 3-bromopropanoate processA1 Alkylation startA->processA1 reagentA1->processA1 intermediateA Pyridinium Ester Intermediate processA1->intermediateA reagentA2 H₂O, H⁺ processA2 Hydrolysis intermediateA->processA2 reagentA2->processA2 end_product 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate processA2->end_product startB Methyl Isonicotinate reagentB β-Propiolactone processB Direct Alkylation startB->processB reagentB->processB processB->end_product

Caption: Overall workflow for the synthesis of 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate.

Signaling_Pathway_Analogy cluster_precursor Precursor Synthesis cluster_intermediate Key Intermediate cluster_alkylation Alkylation Strategies cluster_product Final Product Isonicotinic_Acid Isonicotinic Acid Methyl_Isonicotinate Methyl Isonicotinate Isonicotinic_Acid->Methyl_Isonicotinate Esterification Route_A Route A: Two-Step Alkylation/ Hydrolysis Methyl_Isonicotinate->Route_A Route_B Route B: Direct Alkylation Methyl_Isonicotinate->Route_B Final_Product Target Zwitterion Route_A->Final_Product Route_B->Final_Product

Caption: Logical relationship of synthetic stages.

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the core physicochemical properties of the compound identified as "Methyl isonicotinate-(CH2)2-COOH". The systematic IUPAC name for the most plausible zwitterionic structure is 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate . This guide is intended to serve as a foundational resource for its potential application in scientific research and drug development.

Chemical Identity and Structure

The compound, with the Chemical Abstracts Service (CAS) registry number 2710224-09-0, is a derivative of methyl isonicotinate (B8489971) and propanoic acid.[1][2][3][4] Its molecular structure indicates a pyridinium (B92312) cation where the nitrogen atom is alkylated with a carboxyethyl group, and the counter-ion is the deprotonated carboxylate, forming an intramolecular salt or zwitterion (betaine).

  • Molecular Formula: C₁₀H₁₁NO₄[2]

  • Molecular Weight: 209.2 g/mol [2]

  • Canonical SMILES: COC(=O)C1=CC=--INVALID-LINK--O">N+C=C1

  • InChI Key: Awaiting definitive registration.

The presence of both a permanent positive charge on the pyridinium nitrogen and a negatively charged carboxylate group suggests that the molecule's properties will be highly dependent on pH.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate is presented below. Given the limited direct experimental data for this specific molecule, many of the values are estimated based on the properties of structurally similar compounds and established analytical and computational methodologies.[5][6][7][8]

Table 1: Summary of Physicochemical Properties

PropertyValue / Predicted RangeMethod of Determination/PredictionNotes
Molecular Weight 209.2 g/mol Mass SpectrometryConfirmed by supplier data.[2]
pKa₁ (Carboxylic Acid) ~2-4Potentiometric Titration, Computational ModelsThe proximity of the pyridinium cation is expected to increase the acidity (lower the pKa) of the carboxylic acid group.[9]
pKa₂ (Pyridinium Proton) Not ApplicableNot ApplicableThe pyridinium nitrogen is quaternized and thus does not have a proton to dissociate.
Isoelectric Point (pI) Predicted to be in the acidic to neutral rangeCalculation from pKa valuesThe pI will be the pH at which the molecule has a net zero charge.
logP / logD Highly pH-dependentShake-flask method, HPLC, Computational ModelsDue to its zwitterionic nature, the logP of the neutral species may be low. The logD will vary significantly with pH.[10]
Aqueous Solubility Predicted to be moderate to high, especially near the pIKinetic and Thermodynamic Solubility AssaysZwitterionic compounds often exhibit good aqueous solubility. Solubility is influenced by salt concentration.[11][12]

Experimental Protocols for Physicochemical Characterization

The following sections outline detailed experimental methodologies for determining the key physicochemical properties of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate.

The pKa of the carboxylic acid group can be determined using potentiometric titration or UV-Vis spectroscopy.

Protocol: Potentiometric Titration

  • Preparation of Analyte Solution: Prepare a 0.01 M solution of the compound in deionized water.

  • Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant will be a standardized 0.1 M NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add small, precise volumes of the NaOH titrant to the analyte solution.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has risen significantly, past the expected equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the titration curve.

The partition coefficient (logP) and distribution coefficient (logD) are crucial for predicting a drug candidate's membrane permeability and absorption. The shake-flask method is the gold standard, though HPLC-based methods offer higher throughput.

Protocol: Shake-Flask Method for logD at pH 7.4

  • Preparation of Phases: Prepare a phosphate (B84403) buffer solution at pH 7.4 and saturate it with 1-octanol (B28484). Saturate 1-octanol with the pH 7.4 buffer.

  • Sample Preparation: Dissolve a known amount of the compound in the buffered aqueous phase to a concentration where it can be accurately quantified by UV-Vis spectroscopy or LC-MS.

  • Partitioning:

    • In a separatory funnel, mix equal volumes of the compound-containing buffered aqueous phase and the water-saturated 1-octanol.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

  • Quantification:

    • Carefully separate the aqueous and octanol (B41247) phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the λmax of the compound or LC-MS).

  • Calculation: The logD at pH 7.4 is calculated using the formula: logD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Thermodynamic solubility is a critical parameter for assessing oral bioavailability.

Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the characterization and synthesis of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate.

G cluster_synthesis General Synthesis Workflow start Starting Materials (Methyl Isonicotinate & 3-Bromopropanoic acid) reaction N-Alkylation Reaction (Reflux in suitable solvent) start->reaction 1. Reactants workup Purification (Crystallization/Chromatography) reaction->workup 2. Crude Product product Final Product 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate workup->product 3. Purified Compound

Caption: General synthetic route for N-alkylated pyridinium salts.[13][14][15]

G cluster_physchem Physicochemical Characterization Workflow cluster_props Property Determination cluster_analysis Data Analysis & Modeling compound Test Compound (this compound) pka pKa Determination (Potentiometric Titration) compound->pka logp logP/logD Measurement (Shake-Flask/HPLC) compound->logp solubility Solubility Assay (Thermodynamic/Kinetic) compound->solubility data_integration Integrate Experimental Data pka->data_integration logp->data_integration solubility->data_integration in_silico In Silico Modeling (ADME Prediction) data_integration->in_silico decision Go/No-Go Decision for Further Development in_silico->decision

Caption: Workflow for physicochemical profiling of a drug candidate.[5][6][16]

Conclusion

3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate is a zwitterionic compound with physicochemical properties that are anticipated to be strongly influenced by pH. While direct experimental data is scarce, this guide provides a robust framework for its characterization through established experimental protocols. The outlined methodologies for determining pKa, logP/logD, and solubility will be critical in assessing its potential as a drug candidate and for understanding its behavior in biological systems. Further research is warranted to experimentally validate the predicted properties and to explore the biological activity of this molecule.

References

In-Depth Technical Guide: Methyl isonicotinate-(CH2)2-COOH (CAS Number 2710224-09-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Methyl isonicotinate-(CH2)2-COOH, CAS Number 2710224-09-0. It is intended for an audience with a technical background in chemistry, immunology, and drug development. This document summarizes the available information on its properties, synthesis, and primary application as a hapten in immunological research, with a focus on experimental protocols and data.

Core Concepts and Properties

This compound is a chemical compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.2 g/mol . It is structurally characterized by a methyl isonicotinate (B8489971) group linked to a carboxylic acid via a two-carbon aliphatic chain.

This compound has been notably utilized as a hapten in immunological studies. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The primary research associated with this compound identifies it as "hapten 2b" and investigates its role in understanding the relationship between the physicochemical properties of a small molecule and the resulting antibody response. Specifically, it was designed to study the influence of molecular hydrophobicity on immunogenicity.

Key Properties:

PropertyValueReference
CAS Number 2710224-09-0N/A
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.2 g/mol
Description Hapten with notable immunogenicity and hydrophobicity. Can be activated with NHS and DCC for conjugation.[1]

Synthesis and Experimental Protocols

While the specific, detailed synthesis protocol for this compound is contained within the primary research article, which may be behind a paywall, a general understanding of the synthetic route can be inferred from its structure and common organic chemistry principles. The synthesis would likely involve the alkylation of a methyl isonicotinate precursor with a reactant containing the propanoic acid moiety, or the esterification of the corresponding isonicotinic acid derivative.

General Protocol for Hapten-Carrier Protein Conjugation

The carboxylic acid group of this compound allows for its covalent linkage to carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), which is a prerequisite for immunization and antibody production. This is typically achieved through the formation of an active ester using N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • This compound (hapten)

  • Carrier protein (e.g., KLH or BSA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Dialysis tubing or desalting columns

Procedure:

  • Activation of the Hapten: Dissolve this compound, NHS, and DCC (or EDC) in anhydrous DMF. The molar ratio of hapten:NHS:DCC is typically 1:1.2:1.2.

  • Stir the reaction mixture at room temperature for several hours to overnight to form the NHS-ester of the hapten.

  • Conjugation to Carrier Protein: Dissolve the carrier protein in PBS.

  • Slowly add the activated hapten solution to the protein solution with gentle stirring.

  • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS or by using a desalting column.

  • The resulting hapten-carrier conjugate can be characterized by methods such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry to determine the conjugation ratio.

Experimental Workflow for Immunization and Antibody Titer Determination

The following is a generalized workflow for using the hapten-carrier conjugate to generate and characterize antibodies.

experimental_workflow cluster_immunogen_prep Immunogen Preparation cluster_immunization Immunization cluster_antibody_analysis Antibody Analysis hapten Methyl isonicotinate- (CH2)2-COOH conjugation Conjugation to Carrier Protein (KLH) hapten->conjugation immunogen Hapten-KLH Conjugate conjugation->immunogen emulsification Emulsification with Adjuvant immunogen->emulsification injection Injection into BALB/c Mice emulsification->injection serum Serum Collection injection->serum elisa Indirect ELISA serum->elisa titer Antibody Titer Determination elisa->titer

Caption: General experimental workflow for antibody production and analysis.

Detailed Steps:

  • Immunization:

    • The hapten-KLH conjugate is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the initial injection and incomplete adjuvant for subsequent boosts).

    • BALB/c mice are typically immunized via subcutaneous or intraperitoneal injections at regular intervals (e.g., every 2-3 weeks).

  • Serum Collection:

    • Blood is collected from the immunized mice, and the serum, containing polyclonal antibodies, is isolated.

  • Antibody Titer Determination via Indirect ELISA:

    • Coating: An ELISA plate is coated with a conjugate of the hapten with a different carrier protein (e.g., hapten-BSA) to avoid detecting antibodies against the primary carrier protein.

    • Blocking: The plate is treated with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

    • Primary Antibody Incubation: Serial dilutions of the collected mouse serum are added to the wells.

    • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes mouse IgG is added.

    • Detection: A substrate for HRP (e.g., TMB) is added, and the resulting color change is measured using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives a positive signal.

Quantitative Data Summary

The primary research investigated the relationship between hapten hydrophobicity and the resulting antibody response. The following table summarizes the type of quantitative data that would be expected from such a study.

ParameterDescriptionExpected Outcome for More Hydrophobic Hapten
Antibody Titer The concentration of specific antibodies in the serum.Higher antibody titers are generally correlated with increased hydrophobicity.
IC₅₀ (50% Inhibitory Concentration) The concentration of free hapten required to inhibit 50% of the antibody binding in a competitive ELISA. A lower IC₅₀ indicates higher antibody affinity.Lower IC₅₀ values, indicating higher affinity, may be observed.
LogP A measure of the lipophilicity (hydrophobicity) of the hapten.This is an independent variable that is intentionally varied in the study design.

Signaling Pathways

Based on the available information, the research involving this compound focuses on its use as a tool in immunology to study the principles of antibody response to small molecules. There is no indication in the publicly accessible literature that this compound is directly involved in or was used to study specific intracellular signaling pathways. The immunological response it elicits is a complex process involving multiple cell types (B cells, T cells, antigen-presenting cells) and signaling cascades, but the hapten itself is not the initiator of a specific pathway.

The logical relationship in the study can be visualized as follows:

logical_relationship hapten_prop Hapten Physicochemical Properties (e.g., Hydrophobicity) immune_response Magnitude of Antibody Response hapten_prop->immune_response Influences titer_affinity Antibody Titer and Affinity immune_response->titer_affinity Determines

Caption: Logical relationship between hapten properties and immune response.

Conclusion

This compound (CAS 2710224-09-0) is a valuable research chemical, primarily used as a hapten to investigate the fundamental principles of immunogenicity. Its chemical structure allows for straightforward conjugation to carrier proteins, making it a suitable tool for producing and characterizing antibodies. The research associated with this compound underscores the importance of molecular properties, such as hydrophobicity, in designing effective haptens for the development of sensitive and specific immunoassays. For researchers and professionals in drug development and diagnostics, understanding the principles demonstrated through the use of this and similar haptens can inform the design of small molecule-based vaccines and diagnostic reagents.

References

An In-depth Technical Guide on the Structure and Functional Groups of 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, functional groups, and potential applications of 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate, a haptenic molecule with significant potential in immunological research and drug development. This document details its structural components, physicochemical properties, a proposed synthesis pathway, and a detailed experimental workflow for its use in the development of immunoassays. The information is intended for researchers, scientists, and professionals in the field of drug development and immunology.

Introduction

3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate, a derivative of isonicotinic acid, is a small organic molecule of interest in the field of immunology, particularly in the development of targeted antibodies and immunoassays. Its structure incorporates key functional groups that allow it to act as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This guide elucidates the structural characteristics and functional groups of this compound and provides a theoretical framework for its synthesis and application in immunological studies.

Structure and Functional Groups

The chemical structure of 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate consists of three primary components: a methyl isonicotinate (B8489971) core, an ethyl spacer, and a terminal carboxylic acid.

  • Methyl Isonicotinate Core: This is a pyridine (B92270) ring substituted with a methyl ester group at the 4-position. The pyridine ring is an aromatic heterocycle containing a nitrogen atom, which imparts basic properties to the molecule. The methyl ester group is susceptible to hydrolysis.

  • Propanoic Acid Linker: A two-carbon chain terminating in a carboxylic acid group. This linker physically separates the methyl isonicotinate core from the site of conjugation to a carrier molecule. The length and flexibility of this linker are critical for the proper presentation of the hapten to the immune system.

  • Carboxylic Acid: This functional group is the primary site for conjugation to carrier proteins, typically through the formation of an amide bond with the amino groups of lysine (B10760008) residues on the protein surface.

The key functional groups present in the molecule are:

  • Pyridine ring: An aromatic amine.

  • Ester (methyl ester): -COOCH₃

  • Carboxylic acid: -COOH

These functional groups dictate the molecule's chemical reactivity and its utility as a hapten.

Physicochemical Properties

PropertyMethyl IsonicotinateIsonicotinic Acid
Molecular Formula C₇H₇NO₂[1][2]C₆H₅NO₂[3][4]
Molecular Weight 137.14 g/mol [1][2]123.11 g/mol [3][4]
Appearance Orange/brown liquid[5]White to light yellow crystalline powder[3]
Melting Point 16.1 °C[5]319 °C[3]
Boiling Point 208.0 °C[5]Sublimes[6]
Solubility Slightly soluble in water[5]Slightly soluble in cold water, soluble in hot water[3]

Synthesis and Purification

A plausible synthetic route for 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate involves the N-alkylation of methyl isonicotinate with a suitable three-carbon synthon containing a protected carboxylic acid, followed by deprotection.

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Methyl_Isonicotinate Methyl Isonicotinate Intermediate Quaternized Intermediate Methyl_Isonicotinate->Intermediate Reaction Ethyl_3_bromopropanoate Ethyl 3-bromopropanoate Ethyl_3_bromopropanoate->Intermediate Target_Molecule 3-(4-(Methoxycarbonyl)pyridin-1-ium-1-yl)propanoate Intermediate->Target_Molecule Reaction Base Base (e.g., NaH) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Acid_Hydrolysis->Target_Molecule Hapten_Workflow Hapten Hapten (Methyl isonicotinate-(CH2)2-COOH) Activation Activation of Carboxylic Acid (e.g., EDC/NHS chemistry) Hapten->Activation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Conjugation Conjugation Carrier_Protein->Conjugation Activation->Conjugation Immunogen Immunogen (Hapten-Carrier Conjugate) Conjugation->Immunogen Immunization Immunization of Animal Immunogen->Immunization Antibody_Production Polyclonal/Monoclonal Antibody Production Immunization->Antibody_Production Immunoassay Immunoassay Development (e.g., ELISA) Antibody_Production->Immunoassay Detection Detection of Target Molecule Immunoassay->Detection

References

Methyl Isonicotinate-(CH2)2-COOH as a Hapten in Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of immunology, haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. The development of specific antibodies against small molecules is crucial for various applications, including immunoassays for diagnostics, therapeutic drug monitoring, and the development of vaccines. Methyl isonicotinate-(CH2)2-COOH, a derivative of isonicotinic acid, serves as a valuable hapten for generating antibodies against molecules containing the isonicotinate (B8489971) moiety. This technical guide provides an in-depth overview of the use of this compound as a hapten, covering its synthesis, conjugation to carrier proteins, immunization protocols, and methods for antibody characterization.

Core Concepts: The Role of Haptens in Immunology

Haptens, by themselves, are not immunogenic. However, when covalently conjugated to a larger carrier protein, the hapten-carrier conjugate can be recognized by the immune system, leading to the production of antibodies specific for the hapten. The properties of the hapten, such as its chemical structure, hydrophobicity, and the nature of the linker used for conjugation, can significantly influence the resulting antibody response in terms of both titer and affinity.

A key study by Wen et al. (2020) investigated the influence of the physicochemical properties of haptens on the antibody response. This research highlighted that the hydrophobicity of a hapten can positively correlate with the magnitude of the antibody response.[1][2][3] this compound, referred to as hapten 2b in this study, was one of the haptens synthesized and evaluated, demonstrating its utility in immunological studies.[1]

Synthesis of this compound (Hapten 2b)

The synthesis of this compound is a critical first step in its use as a hapten. A detailed experimental protocol is provided below, based on established chemical synthesis methods.

Experimental Protocol: Synthesis

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl isonicotinate and a molar excess of succinic anhydride in anhydrous pyridine under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the pyridine under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with a diluted solution of hydrochloric acid (HCl) to remove any remaining pyridine.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Hapten-Carrier Protein Conjugation

To elicit an immune response, this compound must be conjugated to a carrier protein. Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used carrier proteins due to their high immunogenicity. The carboxylic acid group of the hapten is typically activated to facilitate its reaction with the primary amine groups on the carrier protein. The active ester method using N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a widely employed technique.[1][2][3]

Experimental Protocol: Conjugation to KLH using EDC/NHS

Materials:

  • This compound (Hapten)

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Activation:

    • Dissolve this compound, EDC, and NHS in DMF or DMSO. The molar ratio of Hapten:EDC:NHS is typically 1:1.5:1.2.

    • Incubate the mixture at room temperature for 1-4 hours to form the NHS-activated hapten.

  • Conjugation Reaction:

    • Dissolve KLH in PBS (pH 7.4).

    • Add the NHS-activated hapten solution dropwise to the KLH solution while gently stirring. The molar ratio of hapten to carrier protein can be varied to achieve different conjugation densities. A common starting ratio is 20-40 moles of hapten per mole of KLH.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Remove unconjugated hapten and reaction by-products by dialysis against PBS (pH 7.4) at 4°C. Change the dialysis buffer several times over 48 hours.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

    • The conjugation ratio (moles of hapten per mole of protein) can be estimated using MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.

Immunization and Antibody Production

The hapten-carrier conjugate is used to immunize animals to generate specific antibodies. Mice are commonly used for the production of monoclonal antibodies, while rabbits are often used for polyclonal antibodies.

Experimental Protocol: Mouse Immunization

Materials:

  • This compound-KLH conjugate (Immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Female BALB/c mice (6-8 weeks old)

Procedure:

  • Primary Immunization:

    • Emulsify the immunogen solution (e.g., 100 µg in 100 µL of PBS) with an equal volume of Freund's Complete Adjuvant (FCA).

    • Inject each mouse subcutaneously or intraperitoneally with 200 µL of the emulsion.

  • Booster Immunizations:

    • Administer booster injections every 2-3 weeks.

    • For booster immunizations, emulsify the immunogen (e.g., 50 µg in 100 µL of PBS) with an equal volume of Freund's Incomplete Adjuvant (FIA).

  • Monitoring Antibody Titer:

    • Collect blood samples from the tail vein 7-10 days after each booster injection.

    • Determine the antibody titer in the serum using an enzyme-linked immunosorbent assay (ELISA).

  • Final Boost and Hybridoma Production (for monoclonal antibodies):

    • Once a high antibody titer is achieved, administer a final intravenous or intraperitoneal injection of the immunogen in PBS (without adjuvant) 3-4 days before spleen removal for hybridoma fusion.

Antibody Characterization: Immunoassays

Immunoassays are essential for determining the titer, affinity, and specificity of the antibodies produced against this compound. An indirect competitive ELISA (ic-ELISA) is a common format for characterizing antibodies against small molecules.

Experimental Protocol: Indirect Competitive ELISA

Materials:

  • Coating antigen: this compound conjugated to a different carrier protein (e.g., BSA) to avoid cross-reactivity with the immunization carrier.

  • Antisera (from immunized mice) or monoclonal antibody solution.

  • Free this compound standard solutions for competition.

  • Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP).

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2 M H2SO4).

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Washing buffer (e.g., PBS with 0.05% Tween 20, PBST).

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST).

  • 96-well ELISA plates.

Procedure:

  • Coating:

    • Dilute the coating antigen (this compound-BSA) in coating buffer (e.g., 1 µg/mL).

    • Add 100 µL of the coating antigen solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with washing buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Competition:

    • Wash the plate three times.

    • In a separate plate or tubes, pre-incubate the primary antibody (at a predetermined optimal dilution) with varying concentrations of the free hapten (this compound) or with the sample for 30 minutes at 37°C.

    • Add 100 µL of the antibody-hapten mixture to the coated and blocked wells.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody:

    • Wash the plate three times.

    • Add 100 µL of HRP-conjugated goat anti-mouse IgG (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping and Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of the free hapten.

    • Calculate the 50% inhibition concentration (IC50), which is a measure of the antibody's affinity for the hapten.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the immunological evaluation of this compound (Hapten 2b) and related haptens, based on the findings of Wen et al. (2020). This data highlights the influence of hapten properties on the immune response.

Hapten IDHapten StructureLogP (Hydrophobicity)Antibody Titer (Dilution Factor)IC50 (ng/mL)
Hapten 2a Structure with lower hydrophobicityValue from studyLower TiterHigher IC50
Hapten 2b This compound Value from study Higher Titer Lower IC50
Hapten 2c Structure with higher hydrophobicityValue from studyHighest TiterLowest IC50

Note: The specific values for LogP, Antibody Titer, and IC50 should be extracted from the full text of the referenced paper. The table illustrates the trend observed where increased hydrophobicity leads to a stronger antibody response (higher titer and lower IC50).

Visualizations

Experimental Workflow for Antibody Production

Antibody_Production_Workflow cluster_synthesis Hapten Preparation cluster_conjugation Immunogen Preparation cluster_immunization Immunization & Antibody Production cluster_characterization Antibody Characterization Hapten_Synthesis Synthesis of This compound Hapten_Activation Activation with EDC/NHS Hapten_Synthesis->Hapten_Activation Conjugation Conjugation Hapten_Activation->Conjugation Carrier_Protein Carrier Protein (e.g., KLH) Carrier_Protein->Conjugation Purification Purification (Dialysis) Conjugation->Purification Immunization Immunization of Mice (with Adjuvant) Purification->Immunization Booster Booster Injections Immunization->Booster Titer_Monitoring Serum Collection & Titer Monitoring (ELISA) Booster->Titer_Monitoring Titer_Monitoring->Booster Repeat icELISA Indirect Competitive ELISA Titer_Monitoring->icELISA Affinity_Determination Affinity (IC50) & Specificity Analysis icELISA->Affinity_Determination Hapten_Property_Immune_Response cluster_hapten Hapten Properties cluster_response Immunological Outcome Hapten_Hydrophobicity Hapten Hydrophobicity (e.g., LogP value) Antibody_Titer Antibody Titer Hapten_Hydrophobicity->Antibody_Titer Positively Correlates Antibody_Affinity Antibody Affinity (Lower IC50) Hapten_Hydrophobicity->Antibody_Affinity Positively Correlates

References

An In-depth Technical Guide to Methyl isonicotinate-(CH2)2-COOH in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles for utilizing Methyl isonicotinate-(CH2)2-COOH in a research context. Due to the limited direct research on this specific molecule, this document synthesizes available data on the compound itself, information on closely related analogs, and established chemical principles to offer a thorough technical resource.

Introduction and Chemical Identity

This compound, with the CAS Number 2710224-09-0, is a pyridine (B92270) derivative characterized by a methyl isonicotinate (B8489971) group linked to a propanoic acid chain.[1][2] Its structure combines the features of an aromatic heterocyclic ring, an ester, and a carboxylic acid, making it a molecule with potential for diverse chemical modifications and biological applications.

The primary documented application of this compound in research is as a hapten.[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The properties of this compound, specifically its immunogenicity and hydrophobicity, make it suitable for this purpose, enabling the production of specific antibodies for use in immunoassays and other detection methods.[1]

Chemical Properties and Synthesis

The key chemical identifiers and properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 2710224-09-0[1][2]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.2 g/mol [1]
Common Name Hapten 2b[1]
Proposed Synthesis Pathway

While specific synthesis protocols for this compound are not widely published, a plausible route can be devised based on standard organic chemistry reactions, starting from the more common precursor, isonicotinic acid. The synthesis of the methyl ester of isonicotinic acid is a well-established process.[3][4][5] The subsequent addition of the propanoic acid side chain can be achieved through various established methods.

A potential synthetic workflow is outlined below:

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Alkylation & Hydrolysis IsonicotinicAcid Isonicotinic Acid Reaction1 Reflux IsonicotinicAcid->Reaction1 Methanol Methanol (CH3OH) Methanol->Reaction1 AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->Reaction1 MethylIsonicotinate Methyl isonicotinate MethylIsonicotinate_ref Methyl isonicotinate MethylIsonicotinate->MethylIsonicotinate_ref Reaction1->MethylIsonicotinate Reaction2 Alkylation MethylIsonicotinate_ref->Reaction2 AlkylatingAgent Alkylating Agent (e.g., Br(CH2)2COOEt) AlkylatingAgent->Reaction2 Intermediate Diester Intermediate Hydrolysis Selective Hydrolysis Intermediate->Hydrolysis Base/Acid FinalProduct This compound Hydrolysis->FinalProduct Reaction2->Intermediate

Caption: Proposed synthesis of this compound.

Core Application: A Hapten for Antibody Production

The most clearly defined research use for this compound is as a hapten to generate specific antibodies.[1] The carboxylic acid group provides a convenient handle for conjugation to a carrier protein, which is a necessary step to make the small molecule immunogenic.

Experimental Protocol: Hapten-Carrier Conjugation

The activation of the carboxylic acid is required for efficient conjugation to the primary amines (e.g., lysine (B10760008) residues) on a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). A common method involves the use of N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC).[1]

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Carrier Protein (e.g., BSA, KLH)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4-8.0)

  • Dialysis tubing or desalting column

Procedure:

  • Activation of the Hapten:

    • Dissolve this compound, NHS, and DCC in a molar ratio of approximately 1:1.2:1.2 in anhydrous DMF.

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the NHS-ester. The dicyclohexylurea (DCU) byproduct will precipitate as a white solid.

  • Conjugation to Carrier Protein:

    • Centrifuge the activation reaction mixture to pellet the DCU precipitate.

    • Prepare a solution of the carrier protein (e.g., 10 mg/mL BSA) in conjugation buffer.

    • Add the supernatant containing the activated NHS-ester of the hapten dropwise to the carrier protein solution while gently stirring. A typical molar ratio of hapten to protein is 20:1 to 40:1.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the unreacted hapten and byproducts by extensive dialysis against PBS at 4°C or by using a desalting column.

  • Characterization:

    • Confirm the successful conjugation and determine the hapten-to-protein molar ratio using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry.

G cluster_0 Activation Step cluster_1 Conjugation Step Hapten Hapten (this compound) Activation Mix and React (4-6h, RT) Hapten->Activation Reagents Activation Reagents (NHS, DCC) Reagents->Activation Solvent Anhydrous DMF Solvent->Activation ActivatedHapten Activated Hapten (NHS-ester) Activation->ActivatedHapten Forms NHS-ester Conjugation Mix and React (2-4h, RT) ActivatedHapten->Conjugation CarrierProtein Carrier Protein (e.g., BSA in PBS) CarrierProtein->Conjugation CrudeConjugate Crude Hapten-Protein Conjugate Conjugation->CrudeConjugate Purification Purification (Dialysis or Desalting Column) CrudeConjugate->Purification FinalConjugate Purified Conjugate Purification->FinalConjugate

Caption: Experimental workflow for hapten-carrier protein conjugation.

Broader Biological Context and Potential Applications

While the specific biological activity of this compound has not been detailed in the literature, the isonicotinate and nicotinate (B505614) scaffolds are present in various biologically active molecules.

  • Methyl Isonicotinate: This closely related compound is used as a semiochemical to attract and trap agricultural pests like thrips.[3] Some derivatives have also been investigated for fungicidal and anti-cancer activities.[6]

  • Methyl Nicotinate: An isomer of methyl isonicotinate, this compound acts as a rubefacient, causing localized vasodilation by promoting the release of prostaglandin (B15479496) D2.[7][8] It is used topically for muscle and joint pain.[8][9]

These examples suggest that the pyridine carboxylic acid ester core can interact with biological systems. The specific activity of this compound remains an area for future investigation. Its structure could potentially allow it to act as a ligand for receptors or an inhibitor for enzymes, a concept illustrated in the general diagram below.

G cluster_0 cluster_1 Molecule Small Molecule Inhibitor (e.g., Pyridine Derivative) Receptor Target Protein (Enzyme/Receptor) Molecule->Receptor Blocks Active Site Pathway Signaling Pathway Receptor->Pathway Activates Receptor->Pathway Activation Blocked Substrate Endogenous Substrate Substrate->Receptor Binds Response Biological Response Pathway->Response

Caption: Conceptual diagram of a small molecule inhibiting a signaling pathway.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the data for Methyl isonicotinate, caution should be exercised. Methyl isonicotinate is known to be toxic and can cause irritation to the eyes, skin, and respiratory tract.[3] Overexposure may lead to symptoms such as nausea, headache, and dizziness.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound.

Conclusion and Future Directions

This compound is a research chemical with a primary established role as a hapten for the development of immunological tools. Its synthesis is achievable through established organic chemistry methods, and its carboxylic acid functionality allows for straightforward conjugation to carrier molecules.

Future research should aim to explore the potential biological activities of this molecule beyond its function as a hapten. Screening for activity in areas such as enzyme inhibition, receptor binding, and antimicrobial or anti-cancer effects could reveal novel applications, building upon the known bioactivities of the broader isonicotinate and nicotinate family of compounds.

References

An In-depth Technical Guide to the Solubility of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the quantitative solubility of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate is limited in publicly available literature. This guide provides a comprehensive overview based on the physicochemical properties of its constituent functional groups, qualitative data from structurally similar compounds, and standardized experimental protocols for solubility determination.

Introduction

3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate, with the chemical structure Methyl isonicotinate-(CH2)2-COOH, is a compound of interest due to its hybrid structure incorporating a methyl isonicotinate (B8489971) moiety and a propanoic acid side chain. This unique arrangement suggests the potential for zwitterionic character, which significantly influences its solubility profile. Understanding the solubility of this compound is critical for its application in various research and development phases, including synthesis, purification, formulation, and biological screening.

The presence of both a cationic pyridinium (B92312) ring and an anionic carboxylate group suggests strong intermolecular interactions and a high affinity for polar solvents. The "like dissolves like" principle is a fundamental concept in predicting solubility.[1][2] The zwitterionic nature of the molecule can lead to high lattice energy in the solid state, potentially requiring highly polar solvents to overcome these forces.

Predicted Solubility Profile

Based on its zwitterionic character and the presence of polar functional groups (ester, carboxylic acid, pyridinium ion), a qualitative solubility profile can be predicted. The solubility is expected to be highest in polar protic solvents that can solvate both the cationic and anionic centers. In nonpolar organic solvents, the solubility is predicted to be low.

Table 1: Predicted Qualitative Solubility of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate in Common Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterHighThe zwitterionic nature allows for strong electrostatic interactions and hydrogen bonding with water molecules.[3]
MethanolModerate to HighCan effectively solvate both the cationic pyridinium ring and the anionic carboxylate group.
EthanolModerateSimilar to methanol, but the increased hydrocarbon character may slightly reduce its solvating power for highly polar zwitterions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to HighHigh polarity and ability to solvate cations make it a good candidate.[4]
Dimethylformamide (DMF)ModerateA polar aprotic solvent capable of solvating polar molecules.
AcetonitrileLow to ModerateWhile polar, it is a weaker hydrogen bond acceptor and may not be as effective in solvating the zwitterionic structure compared to protic solvents or DMSO.[3]
Nonpolar HexaneVery LowThe high polarity and charge separation of the solute are incompatible with the nonpolar nature of hexane.
TolueneVery LowThe aromatic ring offers some potential for pi-stacking, but the overall nonpolar character is unlikely to overcome the solute's high polarity.
Chlorinated Dichloromethane (DCM)LowWhile having a dipole moment, it is generally a poor solvent for ionic and highly polar compounds.
ChloroformLowSimilar to DCM, it is not expected to be an effective solvent.

Experimental Protocols for Solubility Determination

Given the absence of specific quantitative data, experimental determination of solubility is essential. The following are detailed protocols for the gravimetric and UV/Vis spectrophotometric methods.

This is a reliable and widely used method for determining equilibrium solubility.[5]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker or rotator in a temperature-controlled bath is recommended.[5]

  • Phase Separation:

    • Allow the suspension to settle at the constant temperature until a clear supernatant is observed.

    • Alternatively, centrifuge the sample to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Transfer the supernatant to a pre-weighed, dry container.

    • Evaporate the solvent completely under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the compound).

    • Once the solvent is fully removed, re-weigh the container with the solid residue.

  • Calculation:

    • The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))

This method is suitable if the compound has a chromophore that absorbs in the UV/Vis spectrum and is often faster than the gravimetric method.

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of the compound in the chosen solvent with a known concentration.

    • Create a series of standard solutions of decreasing concentration through serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • Withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by gravimetric analysis.

G A Start: Excess Solute + Solvent B Equilibration (Constant Temperature Agitation) A->B Shake/Rotate C Phase Separation (Settling/Centrifugation) B->C 24-48 hours D Withdraw Known Volume of Supernatant C->D E Solvent Evaporation D->E F Weigh Residue E->F G Calculate Solubility F->G

Workflow for Gravimetric Solubility Determination.

Conclusion

References

Methodological & Application

Application Note: Development of a Competitive Immunoassay for Methyl isonicotinate-(CH2)2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small molecules, known as haptens (typically <1000 Da), are generally not immunogenic on their own. To develop an immunoassay for such compounds, they must first be covalently conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2] This hapten-carrier conjugate then acts as an immunogen, capable of stimulating an immune response to produce antibodies specific to the hapten.[1] The target molecule, Methyl isonicotinate-(CH2)2-COOH, is a pyridine (B92270) derivative with a terminal carboxylic acid group, which provides a convenient handle for conjugation.

This application note outlines the principles and protocols for developing a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection and quantification of this compound. Competitive ELISA is the preferred format for small molecule detection because the small size of the hapten prevents the binding of two different antibodies simultaneously, as required in a sandwich ELISA format.[3][4] In this assay, the free hapten in a sample competes with a labeled or coated hapten-protein conjugate for a limited number of specific antibody binding sites.[3] The resulting signal is inversely proportional to the concentration of the target analyte in the sample.[3][5]

Principle of the Assay

The competitive ELISA for this compound can be performed in several formats. This note will focus on an indirect competitive format where a hapten-protein conjugate is immobilized on the microplate surface.

  • Coating: Microtiter plate wells are coated with a conjugate of this compound and a carrier protein (e.g., BSA).

  • Competition: A mixture of the sample (containing the free hapten) and a specific primary antibody is added to the wells. The free hapten from the sample and the coated hapten-conjugate compete for binding to the limited amount of primary antibody.

  • Detection: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added. This secondary antibody binds to the primary antibody that has been captured by the coated hapten-conjugate.

  • Signal Generation: Unbound reagents are washed away, and a substrate solution (e.g., TMB) is added. The enzyme catalyzes a colorimetric reaction.

  • Analysis: The reaction is stopped, and the optical density (OD) is measured. A higher concentration of hapten in the sample leads to less primary antibody binding to the plate, resulting in a weaker signal.

Overall Experimental Workflow

The development of the immunoassay follows a structured workflow, from hapten conjugation to final assay validation.

G cluster_prep Phase 1: Reagent Preparation cluster_ab Phase 2: Antibody Development cluster_assay Phase 3: Assay Development & Validation Hapten Hapten Synthesis/ Acquisition Immunogen Immunogen Synthesis (Hapten-KLH Conjugate) Hapten->Immunogen Coating Coating Antigen Synthesis (Hapten-BSA Conjugate) Hapten->Coating Immunization Animal Immunization with Hapten-KLH Immunogen->Immunization Optimization ELISA Optimization (Checkerboard Titration) Coating->Optimization Screening Antibody Screening & Titer Determination Immunization->Screening Purification Antibody Purification Screening->Purification Purification->Optimization StdCurve Standard Curve Generation Optimization->StdCurve Validation Assay Validation (Specificity, Precision) StdCurve->Validation G Competitive ELISA Principle cluster_low Low Hapten in Sample cluster_high High Hapten in Sample A1 Ab P1 Coated Hapten A1->P1 Binds to Plate A2 Ab A2->P1 Binds to Plate A3 Ab A3->P1 Binds to Plate Result1 => High Signal B1 Ab H1 Free Hapten B1->H1 Binds Free Hapten B2 Ab H2 Free Hapten B2->H2 Binds Free Hapten B3 Ab P2 Coated Hapten B3->P2 Binds to Plate Result2 => Low Signal

References

Application Notes and Protocols: Immunization with Methyl Isonicotinate-(CH2)2-COOH Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for generating an immune response against the small molecule hapten, Methyl isonicotinate-(CH2)2-COOH, through conjugation to a carrier protein. This process is essential for the development of antibodies for various research and diagnostic applications.

Introduction

This compound is a small organic molecule, classified as a hapten. Haptens are typically non-immunogenic on their own and require conjugation to a larger carrier molecule, such as a protein, to elicit a robust immune response.[1][2][3][4] This process of hapten-carrier conjugation creates a novel antigen that can be recognized by the immune system, leading to the production of specific antibodies against the hapten.[5][] The selection of the carrier protein, the method of conjugation, and the immunization schedule are critical factors for a successful immunization campaign.[3][7]

Principle of Hapten-Carrier Immunization

The fundamental principle behind hapten-carrier immunization is to present the small hapten molecule to the immune system in a context that can be recognized by B cells and T cells. B cells recognize and bind to the hapten portion of the conjugate, while T helper cells recognize peptides derived from the carrier protein presented by antigen-presenting cells (APCs).[4][5] This T cell help is crucial for B cell activation, proliferation, and differentiation into antibody-producing plasma cells.[4] The resulting antibodies will have specificity for the hapten, this compound.

Materials and Methods

Conjugation of this compound to a Carrier Protein

The carboxylic acid group (-COOH) on this compound allows for its covalent linkage to primary amine groups (e.g., lysine (B10760008) residues) on a carrier protein using a carbodiimide (B86325) crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]

Table 1: Reagents and Materials for Conjugation

Reagent/MaterialSupplierCatalog No.
This compound(Specify)(Specify)
Keyhole Limpet Hemocyanin (KLH)(Specify)(Specify)
Bovine Serum Albumin (BSA)(Specify)(Specify)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)(Specify)(Specify)
N-hydroxysuccinimide (NHS)(Specify)(Specify)
Phosphate Buffered Saline (PBS), pH 7.4(Specify)(Specify)
Dialysis Tubing (10 kDa MWCO)(Specify)(Specify)
Magnetic Stirrer and Stir Bars(Specify)(Specify)

Protocol for EDC-Mediated Conjugation:

  • Dissolve 10 mg of this compound in 1 mL of Dimethylformamide (DMF).

  • In a separate tube, dissolve 10 mg of carrier protein (KLH for immunization, BSA for ELISA) in 2 mL of PBS.

  • Add 5 mg of EDC and 3 mg of NHS to the carrier protein solution and stir gently for 15 minutes at room temperature.

  • Slowly add the dissolved this compound to the activated carrier protein solution while stirring.

  • Allow the reaction to proceed for 2 hours at room temperature with continuous gentle stirring.

  • Stop the reaction by adding 10 µL of 2-mercaptoethanol.

  • Dialyze the conjugate solution against PBS (3 changes of 1 L each) for 48 hours at 4°C to remove unreacted hapten and crosslinker.

  • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

  • Store the conjugate at -20°C in small aliquots.

Diagram 1: Experimental Workflow for Hapten-Carrier Conjugation

G cluster_activation Carrier Protein Activation cluster_hapten_prep Hapten Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification dissolve_carrier Dissolve Carrier (KLH or BSA) in PBS add_edc_nhs Add EDC and NHS dissolve_carrier->add_edc_nhs 15 min, RT mix Mix Activated Carrier and Hapten Solution add_edc_nhs->mix dissolve_hapten Dissolve Methyl isonicotinate- (CH2)2-COOH in DMF dissolve_hapten->mix react Incubate with Stirring mix->react 2 hours, RT stop_reaction Stop Reaction (2-mercaptoethanol) react->stop_reaction dialysis Dialyze against PBS stop_reaction->dialysis quantify Quantify Conjugate dialysis->quantify store Store at -20°C quantify->store

Caption: Workflow for conjugating the hapten to a carrier protein.

Immunization Protocol

This protocol is a general guideline and may require optimization based on the animal model and desired immune response.

Table 2: Materials and Reagents for Immunization

Material/ReagentSupplierCatalog No.
This compound-KLH conjugate(In-house)-
Freund's Complete Adjuvant (FCA)(Specify)(Specify)
Freund's Incomplete Adjuvant (FIA)(Specify)(Specify)
Syringes and Needles (25-27 gauge)(Specify)(Specify)
Animal Model (e.g., BALB/c mice, 6-8 weeks old)(Specify)-

Immunization Schedule:

Table 3: Immunization Schedule

DayProcedureAntigen DoseAdjuvantRoute of Administration
0Primary Immunization50 µgFreund's Complete Adjuvant (FCA)Subcutaneous (s.c.)
14First Boost25 µgFreund's Incomplete Adjuvant (FIA)Subcutaneous (s.c.)
28Second Boost25 µgFreund's Incomplete Adjuvant (FIA)Subcutaneous (s.c.)
35Test Bleed--Tail vein
42Final Boost25 µgSalineIntraperitoneal (i.p.)
45Final Bleed/Harvest--Cardiac puncture

Protocol:

  • Preparation of Emulsion: For the primary immunization, mix an equal volume of the this compound-KLH conjugate (in PBS) with Freund's Complete Adjuvant to form a stable water-in-oil emulsion. For booster immunizations, use Freund's Incomplete Adjuvant.

  • Administration: Administer the emulsion subcutaneously at multiple sites on the back of the animal.

  • Blood Collection: Collect blood samples via the tail vein for test bleeds to monitor the antibody titer. The final blood collection is typically performed via cardiac puncture under terminal anesthesia.

  • Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, followed by incubation at 4°C for 1-2 hours. Centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -20°C or -80°C.

Antibody Titer Determination by ELISA

An indirect ELISA is used to determine the antibody titer in the collected serum samples.

Table 4: Reagents and Materials for ELISA

Reagent/MaterialSupplierCatalog No.
This compound-BSA conjugate(In-house)-
96-well ELISA plates(Specify)(Specify)
Coating Buffer (Carbonate-Bicarbonate, pH 9.6)(Specify)(Specify)
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)(Specify)(Specify)
Wash Buffer (PBS with 0.05% Tween-20)(Specify)(Specify)
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)(Specify)(Specify)
TMB Substrate(Specify)(Specify)
Stop Solution (e.g., 2N H2SO4)(Specify)(Specify)
Microplate Reader(Specify)(Specify)

ELISA Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.[9][10][11]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[12]

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of serially diluted serum samples (starting from 1:100) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal (e.g., an absorbance value 2-3 times that of the pre-immune serum).

Diagram 2: Signaling Pathway for Hapten-Specific Antibody Production

G cluster_APC Antigen Presenting Cell (APC) cluster_BCell B Cell cluster_THelper T Helper Cell cluster_B_Activation B Cell Activation & Differentiation APC APC MHCII MHC class II APC->MHCII Presents Carrier Peptide TCR T Cell Receptor (TCR) MHCII->TCR BCR B Cell Receptor (BCR) Internalization Internalization & Processing BCR->Internalization Binds Hapten MHCII_B MHC class II Internalization->MHCII_B Presents Carrier Peptide MHCII_B->TCR Activation_T T Cell Activation TCR->Activation_T Recognizes Peptide-MHCII Activation_B B Cell Activation Activation_T->Activation_B Provides Help Differentiation Differentiation Activation_B->Differentiation PlasmaCell Plasma Cell Differentiation->PlasmaCell Antibodies Hapten-Specific Antibodies PlasmaCell->Antibodies HaptenCarrier Hapten-Carrier Conjugate HaptenCarrier->APC HaptenCarrier->BCR

Caption: Simplified signaling pathway of hapten-specific antibody production.

Data Interpretation and Troubleshooting

Expected Results:

  • A successful immunization should yield a high titer of antibodies specific to the this compound hapten.

  • The antibody titer should increase with subsequent booster immunizations.

  • Pre-immune serum should show no or negligible reactivity in the ELISA.

Troubleshooting:

  • Low Antibody Titer:

    • Cause: Insufficient hapten density on the carrier protein, poor immunogenicity of the conjugate, or inadequate adjuvant effect.

    • Solution: Optimize the conjugation reaction to increase hapten density. Try a different carrier protein (e.g., KLH is generally more immunogenic than BSA). Ensure proper emulsification of the antigen and adjuvant.

  • High Background in ELISA:

    • Cause: Insufficient blocking, non-specific binding of antibodies, or cross-reactivity with the blocking agent.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., BSA-free blocker if BSA was used as the carrier for ELISA). Optimize the washing steps.

  • No Immune Response:

    • Cause: The hapten-carrier conjugate may have been poorly prepared, the dose may be too low, or the animal model may be a low responder.

    • Solution: Verify the conjugation of the hapten to the carrier. Increase the antigen dose. Consider using a different strain of animal.

Conclusion

This protocol provides a comprehensive framework for the successful generation of antibodies against the small molecule hapten, this compound. Adherence to these detailed methodologies for conjugation, immunization, and antibody titer determination will facilitate the development of valuable immunological tools for research and diagnostic purposes. Careful optimization of each step is recommended to achieve the desired immune response.

References

Characterization of Methyl Isonicotinate-(CH2)2-COOH-Protein Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, protein conjugation, and characterization of Methyl issonicotinate-(CH2)2-COOH-protein conjugates. The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific proteins and research applications.

Synthesis of Methyl Isonicotinate-(CH2)2-COOH

The target molecule, 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate, can be synthesized via a multi-step process. The following protocol is a proposed synthetic route based on established organic chemistry principles.

Protocol 1: Synthesis of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate

Materials:

  • Methyl isonicotinate (B8489971)

  • 3-Bromopropanoic acid

  • Acetonitrile (B52724) (anhydrous)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve methyl isonicotinate (1 equivalent) in anhydrous acetonitrile.

  • Addition of Reagent: To the stirred solution, add 3-bromopropanoic acid (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: Wash the crude product with diethyl ether to remove any unreacted starting materials. The product, a pyridinium (B92312) salt, is expected to be insoluble in diethyl ether. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Characterization: Confirm the structure of the synthesized this compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield: The yield for this type of N-alkylation of a pyridine (B92270) can typically range from 60-80%.

Protein Conjugation using EDC/NHS Chemistry

The synthesized this compound possesses a terminal carboxylic acid group, which can be conjugated to primary amines (e.g., lysine (B10760008) residues) on a protein surface using carbodiimide (B86325) chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a common and effective method for forming stable amide bonds.[1][][3][4][5]

Protocol 2: Two-Step EDC/NHS Protein Conjugation [5]

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer at the desired concentration.

  • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Add EDC (10-fold molar excess over the small molecule) and NHS (25-fold molar excess over the small molecule) to the solution of this compound.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step forms a semi-stable NHS-ester intermediate.

Step 2: Conjugation to Protein

  • Equilibrate a desalting column with PBS (pH 7.2-7.5).

  • Pass the activated this compound solution through the desalting column to remove excess EDC and NHS.

  • Immediately add the eluate containing the activated small molecule to the protein solution. The molar ratio of the activated small molecule to the protein should be optimized for the desired degree of labeling. A common starting point is a 20 to 50-fold molar excess of the small molecule.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes to quench any unreacted NHS-ester.

  • Purification: Remove excess, unreacted small molecule and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Experimental Workflow for Protein Conjugation

experimental_workflow start Start activate Activate This compound with EDC/NHS start->activate desalt1 Remove excess EDC/NHS (Desalting Column) activate->desalt1 conjugate Conjugate to Protein desalt1->conjugate quench Quench Reaction (Tris or Glycine) conjugate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify characterize Characterize Conjugate purify->characterize end End characterize->end

Caption: Workflow for the two-step EDC/NHS protein conjugation.

Characterization of Protein Conjugates

Thorough characterization is crucial to determine the success of the conjugation reaction and to understand the properties of the resulting conjugate. A combination of techniques is typically employed.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for confirming conjugation and determining the drug-to-protein ratio (DPR).[6][7]

Protocol 3: Intact Mass Analysis by LC-MS

Materials:

  • Purified protein conjugate

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

  • Reverse-phase column suitable for proteins (e.g., C4 or C8)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Procedure:

  • Sample Preparation: Dilute the protein conjugate to a suitable concentration (e.g., 0.1-1 mg/mL) in an appropriate buffer.

  • LC Separation: Inject the sample onto the reverse-phase column and elute with a gradient of Mobile Phase B.

  • MS Analysis: Acquire mass spectra in the positive ion mode over a mass range appropriate for the expected mass of the protein and its conjugates.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein species. The mass shift corresponding to the addition of this compound will be observed. The relative abundance of the peaks corresponding to the unconjugated protein and the protein with one, two, or more modifications can be used to calculate the average DPR.

Protocol 4: Peptide Mapping by LC-MS/MS

Peptide mapping is used to identify the specific sites of conjugation (e.g., which lysine residues were modified).[7]

Materials:

  • Purified protein conjugate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (or other suitable protease)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the protein conjugate, reduce the disulfide bonds with DTT, and alkylate the free cysteines with IAM.

  • Digestion: Digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Inject the peptide mixture onto a reverse-phase column (e.g., C18) and separate the peptides using a gradient. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis: Use database searching software to identify the peptides. Search for the expected mass modification on lysine residues corresponding to the addition of this compound. The MS/MS spectra will confirm the sequence of the modified peptide and pinpoint the exact site of conjugation.

Mass Spectrometry Characterization Workflow

ms_workflow conjugate Protein Conjugate intact_ms Intact Mass Analysis (LC-MS) conjugate->intact_ms peptide_map Peptide Mapping (LC-MS/MS) conjugate->peptide_map dpr Determine DPR intact_ms->dpr sites Identify Conjugation Sites peptide_map->sites

Caption: Mass spectrometry approaches for conjugate characterization.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the conjugate and to quantify the degree of conjugation.[8][9][10]

Protocol 5: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC can separate the unconjugated protein from the conjugate and species with different numbers of modifications based on differences in hydrophobicity.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase column for proteins (e.g., C4, C8, or C18)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Inject the purified conjugate onto the column.

  • Elute with a linear gradient of Mobile Phase B.

  • Monitor the absorbance at 280 nm (for the protein) and potentially at a wavelength where the Methyl isonicotinate moiety absorbs (if applicable).

  • The peak area of the different species can be used to estimate the purity and the distribution of the conjugated species.

Protocol 6: Size Exclusion Chromatography (SEC)

SEC is used to assess the aggregation state of the protein conjugate.

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight of the protein

  • Mobile Phase: A suitable buffer, such as PBS

Procedure:

  • Inject the conjugate onto the SEC column.

  • Elute with the mobile phase under isocratic conditions.

  • Monitor the absorbance at 280 nm.

  • The presence of high molecular weight species (eluting earlier than the main peak) indicates aggregation.

Spectroscopic Analysis

Protocol 7: UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for a quick estimation of the degree of labeling if the conjugated molecule has a distinct absorbance from the protein.

Procedure:

  • Measure the absorbance of the protein conjugate at 280 nm (for protein concentration) and at the λmax of the Methyl isonicotinate moiety.

  • The ratio of these absorbances can be used to estimate the average number of small molecules conjugated per protein, provided the extinction coefficients of both the protein and the small molecule are known.

Data Presentation

Quantitative data from the characterization experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Summary of Synthesis and Conjugation Results

ParameterResult
Synthesis
Yield of this compoundX %
Purity (by NMR or HPLC)> Y %
Conjugation
Protein ConcentrationZ mg/mL
Molar Ratio (Small Molecule:Protein)A : 1
Conjugation EfficiencyB %

Table 2: Mass Spectrometry Characterization of Protein Conjugate

SpeciesExpected Mass (Da)Observed Mass (Da)Relative Abundance (%)
Unconjugated ProteinPP'R1
Protein + 1 LigandP + L(P+L)'R2
Protein + 2 LigandsP + 2L(P+2L)'R3
............
Average DPR --D

*P = Mass of unconjugated protein, L = Mass of this compound

Table 3: HPLC Analysis of Protein Conjugate

Analysis MethodParameterResult
RP-HPLC Purity> X %
Unconjugated ProteinY %
SEC Monomer Content> Z %
Aggregate Content< A %

By following these detailed protocols and presenting the data in a structured manner, researchers can effectively synthesize, conjugate, and characterize this compound-protein conjugates for a wide range of applications in drug development and biomedical research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Conjugation of Methyl Isonicotinate-(CH2)2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor conjugation efficiency with Methyl isonicotinate-(CH2)2-COOH. The following information is tailored to address common issues encountered during bioconjugation experiments, particularly those involving carbodiimide (B86325) chemistry (EDC/NHS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound using EDC/NHS chemistry?

A1: The EDC/NHS coupling reaction involves two distinct steps, each with its own optimal pH range. The activation of the carboxyl group on your molecule with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][3] For a two-step protocol, it is recommended to perform the activation in a buffer such as MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[1][4][5]

Q2: What are the recommended buffers for this reaction?

A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[1]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[1][6]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used.[1] Other options include borate (B1201080) buffer or sodium bicarbonate buffer.[1]

  • Avoid: Buffers like Tris, glycine, or acetate, as they contain reactive groups that will interfere with the coupling chemistry.[1]

Q3: How should I prepare and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and should be handled accordingly to maintain their activity.[1]

  • Storage: Store EDC and NHS desiccated at -20°C.[1]

  • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation.[1][7][8] Once opened, use the required amount and then promptly reseal and store the vial under dry conditions. For frequent use, consider preparing single-use aliquots. Prepare solutions immediately before use.[1]

Q4: What is the recommended molar ratio of EDC and NHS to my molecule?

A4: The optimal molar ratio can vary depending on the specific molecules being coupled. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule, this compound. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[1] Optimization of these ratios is often necessary to achieve the highest yield.

Q5: How can I quench the reaction?

A5: Quenching the reaction is important to stop the conjugation process and prevent unwanted side reactions. Common quenching reagents include:

  • Hydroxylamine: Added to a final concentration of 10-50 mM, it hydrolyzes unreacted NHS esters.[1][4]

  • 2-Mercaptoethanol: Can be used to quench the EDC activation step.[4][9]

  • Tris, Glycine, or Lysine: These primary amine-containing compounds can also be used to quench the reaction by reacting with any remaining NHS esters.[4]

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

This is one of the most common issues encountered in EDC/NHS chemistry. The underlying cause can often be traced back to reaction conditions or reagent quality.

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffers. Use a two-step pH process: activation at pH 4.5-6.0 and coupling at pH 7.0-8.5.[1][4][5]
Inactive Reagents EDC and NHS are moisture-sensitive.[1] Purchase fresh reagents and store them properly in a desiccator at -20°C.[1] Always allow reagents to warm to room temperature before opening to prevent condensation.[1][7][8] Prepare solutions immediately before use.[1]
Inappropriate Buffer Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), which will compete with the reaction.[1] Use recommended buffers like MES for activation and PBS for coupling.[1][6]
Hydrolysis of Intermediates The O-acylisourea intermediate formed by EDC and the NHS ester are both susceptible to hydrolysis.[3][6][10][11] Perform the reaction as quickly as possible after adding the reagents. The half-life of NHS esters decreases as the pH increases.[3][5]
Potential Hydrolysis of Methyl Ester The methyl ester on the isonicotinate (B8489971) moiety of your molecule could be susceptible to hydrolysis at basic pH. If you suspect this is an issue, try to keep the pH of the coupling step closer to 7.0-7.5 and minimize the reaction time.
Issue 2: Precipitation During the Reaction

Precipitation of your protein or molecule of interest during the coupling reaction can significantly reduce your yield.

Potential CauseRecommended Action
Protein Aggregation The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility.
High EDC Concentration In some cases, very high concentrations of EDC can lead to precipitation.[1] If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Low Solubility of this compound While the carboxylate should be soluble in aqueous buffers, ensure the overall concentration is not exceeding its solubility limit. Methyl isonicotinate itself is only slightly soluble in water.[12]

Experimental Protocols

Standard Two-Step EDC/NHS Conjugation Protocol

This protocol is a general guideline for conjugating this compound to an amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended):

    • Remove excess EDC and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated this compound solution to your amine-containing molecule in Coupling Buffer.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size exclusion chromatography, ion exchange chromatography, or dialysis to remove unreacted molecules and byproducts.[13][14]

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_purification Quenching & Purification mol This compound reagents Add EDC & Sulfo-NHS in MES Buffer mol->reagents activated_mol Activated NHS-Ester reagents->activated_mol coupling Mix in PBS Buffer activated_mol->coupling amine_mol Amine-containing Molecule amine_mol->coupling conjugate Covalent Conjugate coupling->conjugate quench Add Quenching Agent conjugate->quench purify Purification (e.g., SEC, IEX) quench->purify final_product Purified Conjugate purify->final_product

Caption: Experimental workflow for the two-step EDC/NHS conjugation.

troubleshooting_pathway start Poor Conjugation Yield check_reagents Are EDC/NHS fresh and stored correctly? start->check_reagents check_ph Is the two-step pH protocol being followed? check_reagents->check_ph Yes solution_reagents Use fresh, properly handled reagents. check_reagents->solution_reagents No check_buffer Is the buffer free of competing amines/carboxylates? check_ph->check_buffer Yes solution_ph Verify buffer pH: Activation pH 4.5-6.0 Coupling pH 7.0-8.5 check_ph->solution_ph No check_ratio Are the molar ratios of reagents optimized? check_buffer->check_ratio Yes solution_buffer Use recommended buffers: MES for activation, PBS for coupling. check_buffer->solution_buffer No check_hydrolysis Is the reaction time minimized? check_ratio->check_hydrolysis Yes solution_ratio Perform a titration of EDC/NHS concentrations. check_ratio->solution_ratio No solution_hydrolysis Proceed to the coupling step immediately after activation. check_hydrolysis->solution_hydrolysis No

Caption: Troubleshooting decision tree for poor conjugation yield.

References

Technical Support Center: Optimizing Hapten Density of Methyl Isonicotinate-(CH2)2-COOH on Carrier Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of hapten density for Methyl isonicotinate-(CH2)2-COOH on carrier proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is a hapten, and why does this compound need to be conjugated to a carrier protein?

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[][2][3] By itself, this compound is too small to be immunogenic.[4] Conjugating it to a larger carrier protein creates a hapten-carrier conjugate that can be recognized by the immune system, leading to the production of specific antibodies against the hapten.[][3]

Q2: What are the most common carrier proteins used for hapten conjugation?

The most frequently used carrier proteins include Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), and Ovalbumin (OVA).[5] The choice of carrier protein can depend on the intended application. BSA is often used for its solubility and availability, while KLH is favored for its high immunogenicity.[][5]

Q3: What is hapten density, and why is it important to optimize it?

Hapten density refers to the number of hapten molecules conjugated to a single carrier protein molecule.[6] The density of the hapten on the carrier is a critical factor that can influence the specificity and strength of the antibody response.[7][8] Both low and excessively high hapten densities can lead to a suboptimal immune response.[8][9][10] Therefore, optimization is crucial for generating a robust and specific antibody response.

Q4: Which functional group on this compound is used for conjugation?

The carboxylic acid (-COOH) group on this compound is the reactive site for conjugation to the carrier protein. This group can be activated to react with the primary amine groups (e.g., from lysine (B10760008) residues) on the surface of the carrier protein.

Q5: What are the common methods for determining hapten density?

Several methods can be used to determine hapten density. These include:

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-TOF MS): This technique measures the mass of the conjugate, and the increase in mass compared to the unconjugated carrier protein can be used to calculate the number of attached haptens.[5][8]

  • UV-Vis Spectrophotometry: This method can be used if the hapten has a distinct absorbance peak that does not overlap significantly with the protein's absorbance.

  • Fluorescence-based methods: Changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon conjugation can be correlated with hapten density.[11][12]

  • Trinitrobenzene Sulfonic Acid (TNBS) Assay: This colorimetric assay quantifies the number of free primary amine groups on the carrier protein before and after conjugation. The decrease in free amines corresponds to the number of haptens conjugated.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Hapten Density Inefficient activation of the carboxylic acid group on the hapten.- Ensure the freshness and proper storage of coupling reagents like EDC and NHS.- Optimize the molar ratio of EDC/NHS to the hapten. A common starting point is a 2- to 5-fold molar excess of EDC/NHS over the hapten.- Perform the activation step in an appropriate anhydrous solvent if necessary.
Suboptimal reaction pH for conjugation.- The reaction between the activated hapten and the protein's primary amines is most efficient at a slightly alkaline pH (typically pH 7.2-8.0). Ensure your reaction buffer is within this range.
Insufficient molar ratio of hapten to carrier protein.- Increase the molar ratio of the activated hapten to the carrier protein in the reaction mixture. Refer to the table below for suggested starting ratios.
Presence of interfering substances in the antibody or protein solution.- Ensure the carrier protein solution is free of primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), as these will compete with the carrier protein for conjugation. Use a purification kit if necessary.
High Variability in Hapten Density Between Batches Inconsistent reaction conditions.- Precisely control reaction parameters such as temperature, pH, and reaction time for each conjugation.- Ensure accurate measurement and addition of all reagents.
Instability of the activated hapten.- The activated ester of the hapten can be susceptible to hydrolysis. Use the activated hapten immediately after preparation for the conjugation reaction.
Precipitation of the Conjugate During or After the Reaction High hapten density leading to changes in protein solubility.- An excessively high hapten density can alter the physicochemical properties of the carrier protein, leading to precipitation.[5] Reduce the molar ratio of hapten to carrier protein in the conjugation reaction.- Perform a stepwise addition of the activated hapten to the protein solution.
Inappropriate buffer conditions.- Ensure the buffer composition and pH are suitable for maintaining the solubility of both the carrier protein and the final conjugate.
Inability to Accurately Determine Hapten Density Overlapping absorbance spectra of hapten and protein.- If using UV-Vis spectrophotometry, this can be a significant issue. Consider using an alternative method for characterization, such as MALDI-TOF MS or a TNBS assay.
Low concentration of the conjugate for analysis.- Concentrate your conjugate sample before analysis. Be mindful that concentrating can also increase the concentration of any impurities.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Carrier Protein

This is a widely used method for conjugating haptens with carboxylic acid groups to primary amines on a carrier protein. The two-step process minimizes the risk of carrier protein polymerization.

Materials:

  • This compound (Hapten)

  • Carrier Protein (e.g., BSA, KLH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Activation:

    • Dissolve this compound in a minimal amount of Activation Buffer.

    • Add a 2-fold molar excess of EDC and NHS to the hapten solution.

    • Incubate the mixture at room temperature for 15-60 minutes with gentle stirring to form the NHS-ester of the hapten.

  • Carrier Protein Preparation:

    • Dissolve the carrier protein in Conjugation Buffer at a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Immediately add the activated hapten solution dropwise to the carrier protein solution while gently stirring. The molar ratio of hapten to carrier protein can be varied to optimize hapten density (see table below).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess unreacted hapten and coupling reagents by passing the reaction mixture through a desalting column or by dialysis against PBS at 4°C with several buffer changes.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA).

    • Determine the hapten density using a suitable method such as MALDI-TOF MS or TNBS assay.

Recommended Molar Ratios for Optimizing Hapten Density
Target Hapten Density Molar Ratio (Hapten:Carrier) Molar Ratio (EDC:Hapten) Molar Ratio (NHS:Hapten)
Low (5-10)20:12:12:1
Medium (15-25)50:12:12:1
High (30-40)100:12:12:1

Note: These are starting recommendations and may require further optimization based on the specific carrier protein and experimental conditions.

Visualizations

G cluster_activation Step 1: Hapten Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization hapten This compound activated_hapten Activated NHS-ester Hapten hapten->activated_hapten Activation (DMF/DMSO) edc_nhs EDC + NHS edc_nhs->activated_hapten conjugate Hapten-Carrier Conjugate activated_hapten->conjugate Conjugation (PBS, pH 7.2-7.4) carrier Carrier Protein (e.g., BSA, KLH) carrier->conjugate purification Purification (Desalting/Dialysis) conjugate->purification characterization Characterization (MALDI-TOF MS, TNBS) purification->characterization

Caption: Workflow for EDC/NHS conjugation of this compound.

G start Low Hapten Density Observed q1 Was the molar ratio of hapten:carrier high enough? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Were EDC/NHS reagents fresh and used in sufficient excess? a1_yes->q2 sol1 Increase molar ratio of hapten to carrier protein. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the conjugation reaction performed at the optimal pH (7.2-8.0)? a2_yes->q3 sol2 Use fresh reagents and optimize EDC/NHS molar excess. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Did the carrier protein solution contain primary amines (e.g., Tris)? a3_yes->q4 sol3 Adjust the pH of the conjugation buffer. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Buffer exchange the carrier protein into a non-amine-containing buffer. a4_yes->sol4 end Further investigation needed. Consider alternative conjugation chemistry. a4_no->end

Caption: Troubleshooting flowchart for low hapten density.

References

"improving the solubility of Methyl isonicotinate-(CH2)2-COOH for conjugation"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for improving the solubility and conjugation efficiency of Methyl isonicotinate-(CH2)2-COOH.

I. Frequently Asked Questions (FAQs)

Q1: What is the structure and key functional groups of "this compound"?

A1: The compound, identified by CAS No. 2710224-09-0, is a bifunctional molecule.[1] It features two primary reactive sites for conjugation:

  • A carboxylic acid (-COOH) group, which is the primary target for conjugation to amine-containing molecules (e.g., proteins, peptides) via amide bond formation.

  • A methyl ester (-COOCH3) group on the pyridine (B92270) ring.

For conjugation purposes, the carboxylic acid is typically activated to react with primary amines.

Q2: Why is my compound poorly soluble in aqueous buffers like PBS?

A2: The limited aqueous solubility of this compound is attributed to several factors:

  • Hydrophobic Moiety: The pyridine ring and hydrocarbon linker contribute to the molecule's hydrophobicity.[1]

  • pH-Dependent Carboxylate Charge: The carboxylic acid group has an estimated pKa similar to related pyridine carboxylic acids (around 3.3-5.0).[2][3][4] At a neutral pH of 7.4, the carboxyl group is deprotonated (-COO⁻), which aids solubility. However, if the pH of the solution is close to or below the pKa, the group becomes protonated (-COOH), significantly reducing its aqueous solubility and leading to precipitation.

Q3: How can I improve the solubility of my compound in aqueous solutions?

A3: The most effective method is a combination of pH adjustment and the use of a minimal amount of an organic co-solvent.

  • Prepare a Concentrated Stock Solution: First, dissolve the compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • pH Adjustment: The solubility of carboxylic acids increases dramatically when the pH is maintained above its pKa, ensuring the carboxyl group is in its charged, deprotonated state.[5] For conjugation reactions, this requires careful buffer selection.

  • Slow Addition: Add the organic stock solution dropwise into your aqueous reaction buffer while vortexing or stirring. This technique helps prevent localized high concentrations that can lead to immediate precipitation.[6]

Q4: What is the optimal pH for solubilization and conjugation?

A4: This involves a two-step pH strategy for optimal results:

  • Activation Step (pH 5.0-6.0): The activation of the carboxylic acid using EDC and NHS (or Sulfo-NHS) is most efficient in a slightly acidic, amine-free buffer like MES (2-(N-morpholino)ethanesulfonic acid).[7][8][9]

  • Conjugation Step (pH 7.2-8.5): The reaction of the activated NHS-ester with the primary amine on the target molecule is most efficient at a slightly basic pH.[10] At this pH, the amine is deprotonated and thus more nucleophilic.[10]

Q5: What are the risks of using an organic co-solvent?

A5: While necessary for initial solubilization, organic solvents like DMSO or DMF can be detrimental to the stability and activity of proteins if the final concentration is too high. It is crucial to keep the final concentration of the organic co-solvent in the reaction mixture as low as possible, typically below 5-10%.

Q6: My conjugation efficiency is low. What are the common causes?

A6: Low yield is a frequent issue in EDC/NHS chemistry. Key factors include:

  • Hydrolysis of Reagents: EDC and the activated NHS-ester are highly susceptible to hydrolysis in aqueous environments, which deactivates them.[10][11][12] Solutions should always be prepared fresh.

  • Suboptimal pH: Using an incorrect pH for either the activation or conjugation step will significantly reduce efficiency.[11]

  • Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with the intended reaction and should be avoided.[7]

  • Reagent Quality: Ensure that the EDC and NHS/Sulfo-NHS reagents have been stored properly to prevent degradation from moisture.

II. Troubleshooting Guides

This section provides systematic approaches to common experimental problems.

If you observe precipitation when adding your compound to the aqueous buffer, follow this workflow.

G start Start: Compound Precipitates in Aqueous Buffer q1 Did you prepare a concentrated stock in DMSO or DMF? start->q1 sol1 Action: Dissolve compound in minimal DMSO/DMF (e.g., 10-20 mg/mL) to create a stock solution. q1->sol1 No q2 Are you adding the stock dropwise to a stirring aqueous buffer? q1->q2 Yes sol1->q2 sol2 Action: Add the organic stock slowly (drop-by-drop) into the vigorously stirring aqueous buffer. q2->sol2 No q3 Is the aqueous buffer pH > 6.0? q2->q3 Yes sol2->q3 sol3 Action: Adjust buffer pH. For carboxylates, a higher pH (>pKa) increases solubility. q3->sol3 No end_ok Result: Compound is Soluble q3->end_ok Yes sol3->end_ok end_fail Issue Persists: Consider alternative co-solvents or formulation strategies. G start Start: Low Conjugation Yield q1 Are EDC/NHS solutions prepared fresh? start->q1 sol1 Action: Always prepare EDC and NHS/Sulfo-NHS solutions immediately before use to avoid hydrolysis. q1->sol1 No q2 Is your buffer free of extraneous amines (Tris) or carboxylates? q1->q2 Yes sol1->q2 sol2 Action: Use appropriate buffers. MES for activation (pH 5-6). PBS or HEPES for conjugation (pH 7.2-8.5). q2->sol2 No q3 Did you perform a two-step pH adjustment? q2->q3 Yes sol2->q3 sol3 Action: Activate with EDC/NHS at pH 5.0-6.0, then raise pH to 7.2-8.5 for reaction with the amine. q3->sol3 No q4 Is the molar ratio of EDC/NHS sufficient? q3->q4 Yes sol3->q4 sol4 Action: Use a molar excess of EDC/NHS. Start with a 2-10 fold molar excess over the carboxylic acid. q4->sol4 No end_ok Result: Improved Yield q4->end_ok Yes sol4->end_ok end_fail Issue Persists: Verify protein concentration and activity. Check for ester hydrolysis. G cluster_0 Step 1: Activation (pH 5.0-6.0) cluster_1 Step 2: Conjugation (pH 7.2-8.5) cluster_2 Step 3: Quenching & Purification COOH R-COOH (Compound) Activated R-CO-NHS (Amine-Reactive Ester) COOH->Activated MES Buffer EDC_NHS EDC + Sulfo-NHS (Freshly Prepared) EDC_NHS->Activated Protein Protein-NH2 Activated->Protein Add to Protein Conjugate Protein-NH-CO-R (Stable Amide Bond) Protein->Conjugate PBS Buffer Quench Add Tris or Glycine Conjugate->Quench Purify Dialysis / Desalting Quench->Purify

References

Technical Support Center: Handling Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the user's request, a technical support center with troubleshooting guides and FAQs for handling "Methyl isonicotinate-(CH2)2-COOH" has been created.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling isonicotinic acid derivatives like methyl isonicotinate (B8489971)?

A1: Based on data for methyl isonicotinate, researchers should be aware of the following potential hazards:

  • Skin and Eye Irritation: Methyl isonicotinate is known to cause skin corrosion and serious eye damage.[1][2] Direct contact should be avoided by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

  • Respiratory Irritation: Inhalation of large amounts may lead to respiratory tract irritation.[1][2] Work should be conducted in a well-ventilated area or a fume hood.

  • General Toxicity: While some derivatives are considered to have relatively low acute toxicity, overexposure may lead to symptoms like nausea, headache, dizziness, and vomiting.[1]

Q2: How should I store "this compound"?

A2: For a related compound, this compound, the recommended storage conditions are as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for 1 month.[3] Generally, isonicotinic acid derivatives should be stored in a cool, dark, and dry place in a tightly sealed container.

Q3: What are the expected solubility properties of "this compound"?

A3: A similar compound, this compound, is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For related compounds like methyl isonicotinate, solubility is also found in chloroform (B151607) and ethyl acetate.[4] It is slightly soluble in water.[4]

Troubleshooting Guides

Synthesis & Purification

Q4: I am having trouble with the esterification of isonicotinic acid. What are some common issues?

A4: Common challenges in the esterification of nicotinic acid (a related process) include long reaction times.[5] To improve the reaction yield and rate, consider the following:

  • Catalyst: The use of a strong acid catalyst like sulfuric acid is common.[5]

  • Reaction Time: Some esterification reactions may require refluxing for several days to achieve a good yield.[5]

  • Purification: After the reaction, neutralization with a weak base like sodium bicarbonate is often necessary before extraction with an organic solvent.[5] Column chromatography is a common method for purification.[5]

Q5: My purified compound appears discolored. What could be the cause?

A5: Discoloration of the solution can be a common issue during purification.[6] This may be due to the presence of impurities or degradation products. Further purification steps, such as treatment with activated carbon during distillation, may be necessary to remove colored impurities.

Handling & Stability

Q6: I am concerned about the stability of the methyl ester in my compound in aqueous solutions. What is the expected degradation pathway?

A6: The methyl ester group in isonicotinic acid derivatives can be susceptible to hydrolysis in aqueous solutions, especially over extended periods. For methylnicotinate, the major degradation product is nicotinic acid, which forms from the hydrolysis of the ester.[7] This hydrolysis is a slow process, with an approximate degradation rate of 0.5% per year when stored at 4°C in an aqueous solution.[7]

Data Presentation

Table 1: Physicochemical Properties of a Related Compound (Methyl Isonicotinate)

PropertyValueReference
Melting Point 8-8.5 °C[4]
Boiling Point 207-209 °C[4]
Density 1.161 g/mL at 25 °C[4]
Flash Point 180 °F[4]

Experimental Protocols

Protocol 1: General Procedure for Esterification of Nicotinic Acid (as a reference)

This protocol is based on the synthesis of methyl nicotinate (B505614) and should be adapted and optimized for "this compound".

  • Reaction Setup: In a round-bottom flask, dissolve nicotinic acid in methanol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain for the desired reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

  • Neutralization: After cooling, carefully neutralize the reaction mixture with a 10% sodium bicarbonate solution until the pH is neutral.

  • Extraction: Extract the product into an organic solvent such as chloroform.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.[5]

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Impurity) check_reaction Review Synthesis Protocol start->check_reaction Synthesis Issue? check_stability Investigate Compound Stability start->check_stability Degradation? check_purification Optimize Purification start->check_purification Purification Issue? solution_reaction Adjust Reaction Conditions (Time, Temp, Catalyst) check_reaction->solution_reaction solution_stability Modify Storage/Handling (Solvent, Temp, pH) check_stability->solution_stability solution_purification Refine Purification Method (e.g., Recrystallization, Chromatography) check_purification->solution_purification end_node Problem Resolved solution_reaction->end_node solution_stability->end_node solution_purification->end_node

Caption: Troubleshooting workflow for handling isonicotinic acid derivatives.

HydrolysisPathway reactant This compound product1 Isonicotinate-(CH2)2-COOH reactant->product1 + H2O (Hydrolysis) product2 Methanol reactant->product2 + H2O (Hydrolysis)

Caption: Potential hydrolysis pathway of the methyl ester.

References

Technical Support Center: Purification of Small Molecule-Carrier Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of small molecule-carrier conjugates, with a focus on challenges related to conjugates like Methyl isonicotinate-(CH2)2-COOH-carrier systems.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take before starting the purification of my conjugate?

A1: Before beginning purification, it is crucial to have a clear understanding of the physicochemical properties of both your carrier (e.g., protein) and the small molecule. Key considerations include:

  • Carrier Protein Properties:

    • Isoelectric point (pI)

    • Molecular weight (MW)

    • Presence of affinity tags (e.g., His-tag, GST-tag)

    • Known stability issues (e.g., aggregation propensity, sensitivity to pH or salt concentration).[1][2]

  • Small Molecule Properties:

    • Hydrophobicity

    • Charge

    • Potential for non-specific binding

  • Conjugation Chemistry:

    • Nature of the linker

    • Expected drug-to-carrier ratio (DCR)

Q2: What are the most common methods for purifying protein-small molecule conjugates?

A2: The most prevalent purification techniques aim to separate the successfully conjugated product from unreacted carrier, excess small molecule, and reaction byproducts. These methods are often used in combination and include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective at removing unconjugated small molecules.[3]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be useful if the conjugation process alters the overall charge of the carrier protein.[3]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This is particularly useful for conjugates where the small molecule is hydrophobic, as this property increases with the drug-to-carrier ratio.

  • Affinity Chromatography: A highly specific method used if the carrier protein has an affinity tag (e.g., His-tag, Protein A for antibodies).[4]

  • Tangential Flow Filtration (TFF) / Diafiltration: A membrane-based method for buffer exchange and removal of small molecules.[4]

Q3: How can I confirm the purity and identity of my final conjugate product?

A3: A combination of analytical techniques is essential to characterize the purified conjugate.[5]

  • Purity Assessment:

    • SDS-PAGE: To visualize the protein and check for major impurities.

    • Size Exclusion Chromatography (SEC-HPLC): To assess the level of aggregation and fragmentation.[6]

  • Identity and Conjugation Confirmation:

    • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the drug-to-carrier ratio distribution.[3][7]

    • UV-Vis Spectroscopy: Can sometimes be used to estimate the drug-to-carrier ratio if the small molecule has a distinct absorbance spectrum.[6]

    • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average drug-to-carrier ratio.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound-carrier conjugates and similar biomolecules.

Problem 1: Low Yield of Purified Conjugate
Potential Cause Recommended Solution
Inefficient Conjugation Reaction Optimize the conjugation chemistry (e.g., molar ratio of reactants, pH, temperature, reaction time).
Precipitation/Aggregation During Purification Screen different buffer conditions (pH, salt concentration, additives like glycerol (B35011) or non-ionic detergents).[1][2] Perform purification steps at a lower temperature (e.g., 4°C).
Loss of Product During a Specific Chromatography Step Review the binding and elution conditions for that step. For example, in IEX, ensure the pH and conductivity are optimal for binding. In affinity chromatography, check the integrity of the affinity tag and the resin.[8]
Non-specific Binding to Purification Resin Increase the salt concentration in the wash buffers to reduce ionic interactions.[9] Add a low concentration of a non-ionic detergent to the buffers to minimize hydrophobic interactions.[9]
Problem 2: Presence of Unconjugated Carrier in the Final Product
Potential Cause Recommended Solution
Incomplete Separation by SEC Ensure the column has sufficient resolution to separate the conjugate from the unconjugated carrier. A longer column or smaller bead size may be required.
Co-elution in IEX The change in charge upon conjugation may be insufficient for baseline separation. Optimize the gradient slope for elution to improve resolution.
Hydrophobic Interaction Chromatography (HIC) is not effective The hydrophobicity difference between the conjugated and unconjugated species may be too small. Try a different HIC resin or optimize the salt gradient.
Problem 3: High Levels of Aggregation in the Purified Conjugate
Potential Cause Recommended Solution
Hydrophobic Nature of the Small Molecule The conjugation of hydrophobic molecules can increase the propensity for aggregation.[10] Include additives like arginine or polysorbate in the purification and final formulation buffers to act as aggregation suppressors.
Buffer Conditions Suboptimal pH or high salt concentrations can induce aggregation.[2] Screen a range of buffer conditions to find those that maintain the stability of the conjugate.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to aggregation. Aliquot the purified conjugate into single-use volumes for storage.
High Protein Concentration Concentrating the conjugate to very high levels can promote aggregation. Determine the maximum stable concentration for your specific conjugate.
Problem 4: Residual Free Small Molecule in the Final Product
Potential Cause Recommended Solution
Insufficient Removal by SEC or TFF For SEC, ensure a sufficient difference in size between the conjugate and the free small molecule. For TFF, perform an adequate number of diavolumes to wash out the free small molecule.
Non-covalent Binding of Small Molecule to the Carrier The small molecule may be non-covalently associated with the carrier in addition to being covalently conjugated. Include a mild denaturant or organic solvent in a wash step if the protein can tolerate it, followed by extensive buffer exchange.

Experimental Protocols

General Protocol for Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column (e.g., Superdex 200 or similar) with at least two column volumes of the desired final buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Loading: Load the concentrated reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and another wavelength specific to the small molecule if applicable.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify those containing the purified conjugate, free of unconjugated small molecule.

General Protocol for Ion-Exchange Chromatography (IEX)
  • Resin Selection: Choose an anion or cation exchange resin based on the pI of the carrier protein and the expected charge of the conjugate.

  • Buffer Preparation: Prepare a low-salt binding buffer and a high-salt elution buffer at a pH where the conjugate will bind to the resin.

  • Column Equilibration: Equilibrate the IEX column with the binding buffer.

  • Sample Loading: Load the sample, which has been buffer-exchanged into the binding buffer, onto the column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove any unbound material.

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (by mixing the binding and elution buffers).

  • Fraction Collection and Analysis: Collect fractions across the gradient and analyze them to identify those containing the pure conjugate.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification Steps cluster_analysis Quality Control A Carrier Molecule + This compound B Crude Conjugate Mixture A->B Conjugation C Initial Cleanup (e.g., TFF/Dialysis) - Remove excess small molecule B->C D Primary Chromatography (e.g., IEX or HIC) - Separate by charge or hydrophobicity C->D E Polishing Step (SEC) - Remove aggregates D->E F Purified Conjugate E->F G Analysis: - SDS-PAGE - SEC-HPLC - Mass Spectrometry F->G

Caption: General experimental workflow for conjugate purification.

troubleshooting_tree Start Low Purity of Final Conjugate Q1 What is the major impurity? Start->Q1 Impurity1 Unconjugated Carrier Q1->Impurity1 Impurity2 Aggregates Q1->Impurity2 Impurity3 Free Small Molecule Q1->Impurity3 Solution1a Optimize IEX/HIC gradient Impurity1->Solution1a Solution1b Consider alternative chromatography Impurity1->Solution1b Solution2a Optimize buffer (pH, salt, additives) Impurity2->Solution2a Solution2b Perform polishing SEC step Impurity2->Solution2b Solution3a Improve TFF/Dialysis step Impurity3->Solution3a Solution3b Ensure adequate SEC resolution Impurity3->Solution3b

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Reducing Non-Specific Binding in Assays with Methyl isonicotinate-(CH2)2-COOH Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing surfaces functionalized with Methyl isonicotinate-(CH2)2-COOH. The primary focus is to address and mitigate issues of non-specific binding (NSB) in various assay formats.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound for surface functionalization in our assays?

A1: this compound is a bifunctional linker. The carboxylic acid (-COOH) group is typically used to covalently attach the molecule to a primary amine-functionalized surface (e.g., an amine-coated microplate or biosensor) through well-established chemistries like EDC/NHS coupling. The exposed methyl isonicotinate (B8489971) moiety then presents a specific chemical interface for subsequent molecular interactions in your assay.

Q2: We are observing high background noise in our assay. Could this be due to non-specific binding to the this compound surface?

A2: Yes, high background is a common indicator of non-specific binding. While the functionalization is designed for specific interactions, other molecules in your sample (e.g., proteins, antibodies) can adhere non-specifically to the surface through various mechanisms such as hydrophobic or electrostatic interactions.[1][2] This can lead to false-positive signals and reduced assay sensitivity.

Q3: What are the most common causes of non-specific binding on functionalized surfaces?

A3: Non-specific binding is primarily caused by molecular forces between the analyte and the sensor surface.[1][3] The main culprits are:

  • Electrostatic Interactions: Occur between charged molecules in your sample and charged groups on the functionalized surface.[1]

  • Hydrophobic Interactions: Happen when non-polar regions of proteins or other molecules in your sample associate with hydrophobic pockets on the surface.

  • Ineffective Blocking: Unoccupied sites on the surface that are not covered by the intended ligand or a blocking agent can capture other molecules.[4]

Q4: What is a blocking agent and why is it important?

A4: A blocking agent is a molecule used to coat the unoccupied binding sites on the assay surface, preventing the non-specific adhesion of analytes or detection reagents.[5][6] An ideal blocking agent is typically protein-based (like BSA or casein) or a synthetic polymer that effectively covers both hydrophobic and hydrophilic areas without interfering with the specific binding events of the assay.[4][7]

Q5: Can the pH of my buffers affect non-specific binding?

A5: Absolutely. The pH of your buffers dictates the charge of both your analyte and the functionalized surface.[1][3] If your protein analyte is positively charged at a certain pH and the surface is negatively charged, you can expect significant non-specific electrostatic interactions.[1][3] Adjusting the pH to be closer to the isoelectric point (pI) of your analyte can help minimize these interactions.[1]

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Plate/Sensor

This is often a sign of widespread non-specific binding of detection reagents or other sample components.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Blocking Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA). Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).A denser layer of the blocking agent will saturate more non-specific binding sites, leading to a lower background signal.
Ineffective Blocking Agent Switch to a different blocking agent. If you are using BSA, consider a casein-based blocker, a peptide-based blocker, or a commercially available synthetic blocker.[7]Different blockers have different properties; another type might be more effective at preventing non-specific interactions with your specific surface and sample matrix.
Suboptimal Wash Steps Increase the number of wash cycles (e.g., from 3 to 5). Increase the duration of each wash. Consider adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffer.[2]More rigorous washing will more effectively remove unbound and weakly bound molecules that contribute to the background signal.[6]
High Concentration of Detection Reagent Titrate your detection antibody or other detection reagents to find the optimal concentration that provides a good signal-to-noise ratio.[8][9]Using the lowest effective concentration of the detection reagent will minimize its non-specific binding.
Issue 2: Inconsistent or Non-Reproducible Results

Variability between wells or experiments can be due to inconsistent surface treatment or assay conditions.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Surface Functionalization Ensure consistent and thorough mixing of the this compound solution during the coating step. Use a plate sealer to prevent evaporation.Uniform coating of the surface will lead to more consistent binding capacities across all wells and reduce variability.
Buffer Composition Variability Prepare fresh buffers for each experiment. Ensure the pH and salt concentration are consistent.Consistent buffer conditions will ensure that the electrostatic and hydrophobic interactions are uniform across experiments.
Pipetting Inaccuracies Use calibrated pipettes and be mindful of your technique to ensure consistent volumes are dispensed.[9]Accurate and consistent pipetting will reduce well-to-well variability in signal.
Edge Effects Avoid using the outer wells of the microplate as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water.[10]This will minimize variability caused by inconsistent evaporation and temperature gradients across the plate.
Issue 3: Weak or No Signal

This could be due to issues with the functionalization itself or steric hindrance.

Potential Cause Troubleshooting Step Expected Outcome
Over-blocking Reduce the concentration or incubation time of your blocking agent. An overly aggressive blocking step can sometimes mask the intended binding sites.[2]A less stringent blocking step may allow for better access of the specific binding partners to the functionalized surface.
pH-induced Repulsion If your analyte and the methyl isonicotinate surface have the same charge at the assay pH, it could cause electrostatic repulsion. Test a range of buffer pH values.[1][3]Finding a pH where both the surface and the analyte have minimal charge or opposite charges (if desired for capture) will improve specific binding.
Steric Hindrance The (CH2)2 linker might be too short for your specific application, causing the surface to sterically hinder the binding of large molecules. Consider synthesizing or sourcing a linker with a longer spacer arm.A longer linker can project the binding moiety further from the surface, making it more accessible to binding partners and improving the signal.

Experimental Protocols

Protocol 1: General Surface Functionalization with this compound

This protocol describes the covalent attachment of this compound to an amine-coated surface using EDC/NHS chemistry.

  • Reagent Preparation:

    • Prepare a solution of this compound in an appropriate organic solvent (e.g., DMSO) at a concentration of 10-20 mg/mL.

    • Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in activation buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation of Carboxyl Groups:

    • Mix the this compound solution with the EDC/NHS solution. The final concentrations will need to be optimized, but a starting point is a 2:1 molar ratio of EDC/NHS to the linker.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Surface Coating:

    • Add the activated linker solution to the amine-coated surface (e.g., microplate wells).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing and Quenching:

    • Wash the surface thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted linker and by-products.

    • (Optional) Quench any unreacted NHS-esters by incubating with a solution of 1 M ethanolamine (B43304) or glycine (B1666218) for 15-30 minutes.

  • Final Wash:

    • Perform a final series of washes before proceeding with the blocking step.

Protocol 2: Optimizing Blocking Conditions

This protocol provides a method for testing different blocking agents and concentrations.

  • Prepare Surfaces: Functionalize a set of microplate wells as described in Protocol 1.

  • Prepare Blocking Buffers: Prepare a panel of blocking buffers to test. Examples include:

    • 1%, 2%, and 3% (w/v) Bovine Serum Albumin (BSA) in PBS.

    • 1%, 2%, and 3% (w/v) non-fat dry milk or casein in PBS.

    • A commercially available synthetic or peptide-based blocker at its recommended concentration.[7]

  • Blocking Step:

    • Add the different blocking buffers to the functionalized wells.

    • Incubate for 1-2 hours at room temperature.

  • Assay Procedure:

    • Proceed with your standard assay protocol, but without the specific analyte (negative control) to assess the background signal for each blocking condition.

    • Add your detection reagents as you normally would.

  • Analysis:

    • Measure the signal in each well. The blocking condition that results in the lowest signal is the most effective at reducing non-specific binding for your assay.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_assay Assay Steps start Start with Amine-Coated Surface activate Activate Linker with EDC/NHS start->activate coat Coat Surface with Activated This compound activate->coat wash_quench Wash and Quench coat->wash_quench block Blocking Step (e.g., BSA, Casein) wash_quench->block wash1 Wash block->wash1 sample Add Sample (Analyte) wash1->sample wash2 Wash sample->wash2 detection Add Detection Reagent wash2->detection wash3 Wash detection->wash3 read Read Signal wash3->read

Caption: General workflow for an assay on a this compound functionalized surface.

troubleshooting_logic cluster_blocking Blocking Optimization cluster_washing Washing Optimization cluster_reagents Reagent Optimization start High Background Signal? increase_blocker Increase Blocker Concentration/Time start->increase_blocker Yes end_node Assay Optimized start->end_node No change_blocker Try Different Blocking Agent increase_blocker->change_blocker Still High increase_washes Increase Number/ Duration of Washes change_blocker->increase_washes Still High add_detergent Add Detergent to Wash Buffer increase_washes->add_detergent Still High titrate_detection Titrate Detection Reagent add_detergent->titrate_detection Still High titrate_detection->end_node Problem Solved

Caption: Troubleshooting flowchart for addressing high background signals in your assay.

References

Technical Support Center: Stability of Methyl Isonicotinate-(CH2)2-COOH Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of Methyl isonicotinate-(CH2)2-COOH solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound solutions?

The main stability issue for this compound in solution is its susceptibility to hydrolysis. The ester functional group can hydrolyze to form the corresponding carboxylic acid, isonicotinic acid-(CH2)2-COOH, and methanol. This is a common degradation pathway for esters in aqueous environments.[1][2][3][4]

Q2: What factors can influence the stability of my this compound solution?

Several factors can affect the stability of your solution:

  • pH: The rate of hydrolysis is highly dependent on the pH. Both acidic and, more significantly, alkaline conditions can catalyze the degradation of the ester.[2][4]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis, as with most chemical reactions.[2]

  • Solvent: The type of solvent used can influence stability. While the molecule is slightly soluble in water, organic solvents may offer better stability depending on their protic nature.[5]

  • Light: Exposure to UV light may lead to photochemical reactions and degradation of the pyridine (B92270) ring.[6]

  • Presence of Catalysts: Enzymes such as esterases, if present as contaminants, can significantly increase the rate of ester cleavage.[4]

Q3: How can I store my this compound solutions to maximize stability?

For optimal stability, it is recommended to:

  • Store solutions at refrigerated temperatures (2-8°C). For long-term storage, consider freezing at -20°C or below.[2]

  • Protect solutions from light by using amber vials or storing them in the dark.[2]

  • Use a slightly acidic buffer (pH 4-6) if an aqueous solution is required, as esters are generally more stable under these conditions.[2]

  • Prepare solutions fresh when possible and avoid prolonged storage of diluted solutions.

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of my this compound solution over time.

  • Possible Cause: Hydrolysis of the methyl ester.

  • Recommendation:

    • Verify the pH of your solution. If it is neutral or alkaline, adjust to a slightly acidic pH (4-6) using a suitable buffer.[2]

    • Ensure the solution is stored at the recommended low temperature.[2]

    • Analyze for the presence of the hydrolysis product, isonicotinic acid-(CH2)2-COOH, using an appropriate analytical method like HPLC.

Issue 2: I see unexpected peaks in my chromatogram when analyzing my solution.

  • Possible Cause: Degradation of the compound into multiple byproducts.

  • Recommendation:

    • Besides hydrolysis, consider the possibility of photodegradation if the solution has been exposed to light.[6]

    • If the solution was subjected to high temperatures, thermal degradation, including potential decarboxylation of the isonicotinic acid moiety, might occur, although isonicotinic acid itself is relatively stable.[7]

    • Characterize the unknown peaks using techniques like LC-MS to identify the degradation products.

Issue 3: The solution has changed color.

  • Possible Cause: Formation of colored degradation products, possibly due to oxidation or other complex reactions of the pyridine ring.

  • Recommendation:

    • Discard the solution as its integrity is compromised.

    • When preparing a new solution, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.

    • Ensure high-purity solvents and reagents are used to avoid contaminants that could catalyze degradation.[2]

Quantitative Data

The following table summarizes the expected stability of this compound solutions under various conditions, extrapolated from data on similar compounds like methyl nicotinate.[3][8]

ConditionExpected Degradation RatePrimary Degradation Product
pH
Acidic (pH < 4)ModerateIsonicotinic acid-(CH2)2-COOH
Slightly Acidic (pH 4-6)SlowIsonicotinic acid-(CH2)2-COOH
Neutral (pH 7)Moderate to FastIsonicotinic acid-(CH2)2-COOH
Alkaline (pH > 8)FastIsonicotinic acid-(CH2)2-COOH
Temperature
-20°CVery SlowIsonicotinic acid-(CH2)2-COOH
4°CSlowIsonicotinic acid-(CH2)2-COOH
25°C (Room Temp)ModerateIsonicotinic acid-(CH2)2-COOH
40°CFastIsonicotinic acid-(CH2)2-COOH
Light
Protected from LightBaseline DegradationIsonicotinic acid-(CH2)2-COOH
Exposed to UV LightAccelerated DegradationMultiple Photoproducts

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general HPLC method to monitor the degradation of this compound and quantify its primary hydrolytic degradant.

1. Materials and Reagents:

  • This compound reference standard

  • Isonicotinic acid-(CH2)2-COOH reference standard (if available)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or phosphoric acid

  • Buffer salts (e.g., phosphate (B84403) or acetate)

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 263 nm[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its potential degradation product in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Working Standards: Prepare a series of dilutions from the stock solutions to create a calibration curve.

  • Sample Preparation: Dilute the test solution to fall within the range of the calibration curve.

4. Analysis:

  • Inject the standards to establish the calibration curve.

  • Inject the samples from the stability study at various time points.

  • Calculate the concentration of this compound and the formation of the degradation product.

Protocol 2: Forced Degradation Study

To understand the degradation pathways, a forced degradation study can be performed.

1. Preparation:

  • Prepare several aliquots of a known concentration of this compound solution.

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 4 hours.

  • Oxidative Degradation: Add 3% H2O2 and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate a solid sample and a solution sample at 80°C for 48 hours.

  • Photodegradation: Expose a solution to a UV lamp (e.g., 254 nm) for 24 hours.

3. Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by the developed HPLC method to observe the extent of degradation and the formation of degradation products.

Visualizations

Potential Degradation Pathway of this compound parent This compound hydrolysis_product Isonicotinic acid-(CH2)2-COOH + Methanol parent->hydrolysis_product Hydrolysis (H2O, H+ or OH-) photodegradation_product Photodegradation Products parent->photodegradation_product Photodegradation (UV Light)

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Stability Testing start Prepare Solution of Known Concentration storage Store Aliquots Under Different Conditions (Temp, pH, Light) start->storage sampling Withdraw Samples at Defined Time Points storage->sampling analysis Analyze by HPLC sampling->analysis data Quantify Parent Compound and Degradants analysis->data report Determine Degradation Rate and Pathway data->report

Caption: Workflow for conducting a stability study.

Troubleshooting Logic for Solution Instability action action start Decreased Potency Observed? check_ph Is pH Neutral or Alkaline? start->check_ph Yes end Solution Stable start->end No check_temp Is Storage Temp > 8°C? check_ph->check_temp No adjust_ph Adjust pH to 4-6 check_ph->adjust_ph Yes check_light Exposed to Light? check_temp->check_light No adjust_temp Store at 2-8°C or -20°C check_temp->adjust_temp Yes check_light->end No protect_light Store in Dark/Amber Vial check_light->protect_light Yes adjust_ph->check_temp adjust_temp->check_light protect_light->end

Caption: A logical guide for troubleshooting stability issues.

References

Validation & Comparative

A Researcher's Guide to Validating Antibody Specificity for Methyl isonicotinate-(CH2)2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the specificity of an antibody is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for validating the specificity of antibodies targeting the small molecule hapten, Methyl isonicotinate-(CH2)2-COOH. We present a comparative analysis of validation methodologies, supported by detailed experimental protocols and data interpretation guidelines.

Comparison of Key Performance Metrics for Anti-Methyl isonicotinate-(CH2)2-COOH Antibodies

The following table summarizes hypothetical performance data for two different antibodies, a high-quality and a low-quality one, to illustrate the expected outcomes of a thorough validation process.

Parameter High-Quality Antibody (Ab-HQ) Low-Quality Antibody (Ab-LQ) Experimental Method
Antigen Binding Titer 1:128,0001:16,000Direct ELISA
IC50 (this compound) 50 ng/mL500 ng/mLCompetitive ELISA
Cross-Reactivity (Methyl isonicotinate) < 1%25%Competitive ELISA
Cross-Reactivity (Isonicotinic acid) < 1%15%Competitive ELISA
Cross-Reactivity (Methyl nicotinate) < 0.5%10%Competitive ELISA
Cross-Reactivity (Methyl picolinate) < 0.5%8%Competitive ELISA
Cross-Reactivity (Carrier Protein - KLH) Not DetectedDetectedDot Blot
Cross-Reactivity (Linker Arm) Not DetectedDetectedCompetitive ELISA

Experimental Validation Workflows

A multi-faceted approach is essential for rigorously validating the specificity of an anti-hapten antibody. The following diagrams illustrate the recommended experimental workflows.

ValidationWorkflow cluster_0 Initial Screening cluster_1 Specificity & Affinity Assessment cluster_2 Verification of Conjugate Specificity Titer Titer Determination (Direct ELISA) CompELISA Competitive ELISA Titer->CompELISA Select high-titer clones IC50 IC50 Determination CompELISA->IC50 Determine hapten affinity CrossReact Cross-Reactivity Analysis CompELISA->CrossReact Assess binding to analogs DotBlot Dot Blot Analysis IC50->DotBlot CrossReact->DotBlot

Caption: A logical workflow for validating anti-hapten antibody specificity.

CompetitiveELISAWorkflow cluster_0 Plate Preparation cluster_1 Competition Reaction cluster_2 Detection Coat Coat plate with Hapten-Carrier Conjugate Block Block non-specific sites Coat->Block Add Add mixture to coated plate Block->Add Incubate Incubate Antibody with Free Hapten/Analog Incubate->Add Wash Wash unbound antibody Add->Wash Secondary Add Enzyme-conjugated Secondary Antibody Wash->Secondary Substrate Add Substrate & Measure Signal Secondary->Substrate

Unveiling the Impact of Hapten Hydrophobicity on Antibody Response: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A recent study delves into the relationship between the physicochemical properties of haptens and the resulting antibody response, offering valuable insights for researchers and professionals in drug development and immunology. The research, centered on a comparative analysis of various haptens, including Methyl isonicotinate-(CH2)2-COOH, highlights a positive correlation between a hapten's hydrophobicity and the magnitude of the antibody response it elicits.

This comparison guide synthesizes the findings from the pivotal study by Wen et al. (2020) published in the Journal of Agricultural and Food Chemistry, providing a clear overview of the experimental data, detailed methodologies, and the logical framework of the investigation. The study's findings have significant implications for the rational design of haptens to generate high-quality antibodies for use in vaccines, antidotes, and immunoassays.

Comparative Analysis of Hapten Performance

The study by Wen et al. investigated two groups of haptens with varying hydrophobicity to assess their impact on antibody titer and affinity. "this compound", designated as Hapten 2b in the study, was a key molecule in one of these groups. The research demonstrated that haptens with greater hydrophobicity tended to induce a stronger antibody response.

For a detailed quantitative comparison, the following table summarizes the key performance indicators for this compound and other representative haptens from the study.

HaptenChemical StructureMolecular Weight (Da)LogP*Antibody Titer (Mean)Antibody Affinity (IC50, ng/mL)
Hapten 2a Structure not fully detailed in abstractData not available< Hapten 2bLower than 2bHigher than 2b
This compound (Hapten 2b) 181.18Higher than 2aHigher than 2aLower than 2a
Hapten 1a Structure mimics trimethoxyphenyl moietyData not availableData not availableData not availableData not available
Hapten 1b Structure mimics diaminopyrimidine moietyData not availableData not availableData not availableData not available

*LogP is a measure of hydrophobicity. A higher LogP value indicates greater hydrophobicity. Note: Specific numerical data for antibody titers and IC50 values require access to the full research paper and are represented here qualitatively based on the abstract's conclusions.

Experimental Protocols

The generation of robust and comparable data hinges on meticulous experimental design. The following sections detail the key methodologies employed in the study by Wen et al. (2020).

Hapten Synthesis and Immunogen Preparation

The haptens, including this compound, were synthesized and characterized. To elicit an immune response, these haptens were conjugated to a carrier protein, typically Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The conjugation process is a critical step to render the small hapten molecules immunogenic. The ratio of hapten to carrier protein in the resulting conjugate was determined using techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS).

A generalized workflow for immunogen preparation is depicted below:

Immunogen_Preparation Hapten Hapten (e.g., this compound) Activation Activation of Carboxylic Acid Group (e.g., with NHS/EDC) Hapten->Activation Carrier Carrier Protein (e.g., BSA, KLH) Conjugation Conjugation Reaction Carrier->Conjugation Activation->Conjugation Purification Purification (e.g., Dialysis) Conjugation->Purification Characterization Characterization (e.g., MALDI-TOF-MS) Purification->Characterization Immunogen Hapten-Carrier Conjugate (Immunogen) Characterization->Immunogen

Fig. 1: Generalized workflow for hapten-carrier conjugate preparation.
Animal Immunization and Antibody Titer Determination

BALB/c mice were immunized with the prepared hapten-carrier conjugates. The immunization schedule typically involves an initial injection with an adjuvant (e.g., Freund's complete adjuvant) followed by several booster injections (with, for example, Freund's incomplete adjuvant) over a period of several weeks.

Blood samples were collected periodically to monitor the antibody response. The antibody titer, which is a measure of the concentration of specific antibodies in the serum, was determined using an indirect enzyme-linked immunosorbent assay (ELISA).

The logical flow of the immunization and antibody titration process is illustrated in the following diagram:

Immunization_Titration cluster_immunization Immunization Protocol cluster_titer Antibody Titer Determination Immunogen_Prep Immunogen (Hapten-Carrier) Immunization Immunization of Mice (Primary & Boosters) Immunogen_Prep->Immunization Adjuvant Adjuvant (e.g., Freund's) Adjuvant->Immunization Serum_Collection Serum Collection Immunization->Serum_Collection ELISA Indirect ELISA Serum_Collection->ELISA Titer_Determination Titer Calculation ELISA->Titer_Determination

Fig. 2: Process flow for animal immunization and antibody titer determination.
Antibody Affinity Measurement

The affinity of the generated antibodies, which describes the strength of the binding interaction between the antibody and the hapten, was assessed using a competitive indirect ELISA. In this assay, the free hapten competes with the hapten-coating antigen conjugate for binding to the antibody. The concentration of free hapten that inhibits 50% of the antibody binding (IC50) is a measure of the antibody's affinity. A lower IC50 value indicates a higher affinity.

Signaling Pathways and Logical Relationships

The fundamental principle underlying this research is the T-cell dependent B-cell activation pathway, which is triggered by the hapten-carrier conjugate. The carrier protein provides the necessary T-cell epitopes, leading to the activation of T-helper cells. These activated T-helper cells, in turn, help activate B-cells that recognize the hapten, leading to the production of hapten-specific antibodies.

The logical relationship between hapten properties and the resulting antibody response, as proposed by the study, is visualized in the diagram below:

Logical_Relationship Hapten_Properties Hapten Physicochemical Properties Hydrophobicity Hydrophobicity (LogP) Hapten_Properties->Hydrophobicity Immunogenicity Immunogenicity of Hapten-Carrier Conjugate Hydrophobicity->Immunogenicity Antibody_Response Magnitude of Antibody Response Immunogenicity->Antibody_Response Titer Antibody Titer Antibody_Response->Titer Affinity Antibody Affinity Antibody_Response->Affinity

Unveiling the Potential: A Comparative Guide to Methyl Isonicotinate-(CH2)2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate, a zwitterionic pyridinium (B92312) compound, against its structural analogs, highlighting its potential advantages in therapeutic applications.

In the landscape of drug discovery and development, the molecular architecture of a compound is paramount to its biological activity, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive comparison of Methyl isonicotinate-(CH2)2-COOH, more formally known as 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoate, with its non-zwitterionic and positional isomers. We will delve into its unique structural attributes and extrapolate its potential advantages based on the known properties of zwitterionic pyridinium compounds.

Executive Summary

This compound is a zwitterionic pyridinium compound, a structural class that has garnered significant interest in medicinal chemistry. This internal salt structure, housing both a positive and a negative charge on the same molecule, is hypothesized to confer several advantages over its non-zwitterionic counterparts. These potential benefits include enhanced aqueous solubility, improved membrane permeability, and a unique biological activity profile. This guide will explore these potential advantages, supported by data from related compounds and established experimental protocols.

Structural Comparison at a Glance

To understand the potential advantages of this compound, it is essential to compare its structure with similar, non-zwitterionic compounds.

Compound NameStructureKey Structural Features
This compound 3-(4-(methoxycarbonyl)pyridin-1-ium-1-yl)propanoateZwitterionic, Pyridinium cation, Carboxylate anion
Methyl Isonicotinate Parent ester, Neutral molecule
Isonicotinic Acid Carboxylic acid derivative, Neutral molecule
3-(Pyridin-4-yl)propanoic Acid Non-quaternized pyridine (B92270), Neutral molecule

Potential Advantages of the Zwitterionic Scaffold

The unique zwitterionic nature of this compound is predicted to offer several key advantages in a biological context.

Enhanced Solubility and Bioavailability

Zwitterionic compounds often exhibit higher aqueous solubility compared to their neutral counterparts. This is attributed to their ionic nature, which allows for strong interactions with water molecules. Improved solubility is a critical factor in drug formulation and can lead to enhanced bioavailability. While specific data for this compound is not publicly available, the principle is well-established for other zwitterionic molecules.

Modulated Lipophilicity and Membrane Permeability

Lipophilicity is a crucial determinant of a drug's ability to cross cell membranes. While highly polar, zwitterions can exhibit a "chameleonic" behavior, where intramolecular charge masking can facilitate membrane passage. The propanoic acid linker in this compound provides a degree of flexibility that may allow for a conformation that minimizes its external polarity, thereby aiding in membrane transit.

Unique Biological Activity Profile

The presence of a permanent positive charge on the pyridinium ring can lead to specific interactions with biological targets, such as enzymes or receptors, that may not be possible for its neutral analogs. Pyridinium compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The combination of the pyridinium cation and the carboxylate anion within the same molecule could result in a novel pharmacological profile.

Comparative Biological Activity (Hypothetical Data)

While direct comparative experimental data for this compound is limited in the public domain, we can extrapolate potential performance based on studies of related pyridine carboxylic acids and pyridinium compounds. The following table presents a hypothetical comparison based on these extrapolations.

CompoundAnticipated Cytotoxicity (IC50, µM)Potential Enzyme Inhibition (Ki, µM)Predicted Aqueous Solubility (mg/mL)
This compound 10 - 505 - 20> 10
Methyl Isonicotinate > 100> 100< 1
Isonicotinic Acid > 100> 100~5
3-(Pyridin-4-yl)propanoic Acid 50 - 10020 - 50~2

Note: The data in this table is hypothetical and intended for illustrative purposes. Experimental validation is required.

Experimental Protocols for Comparative Analysis

To empirically validate the potential advantages of this compound, a series of standardized experimental protocols should be employed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (this compound and its analogs) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Enzyme Inhibition Assay

The potential for enzyme inhibition can be assessed using a relevant enzyme target. For instance, given the structural similarities to some kinase inhibitors, a generic kinase inhibition assay could be performed.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at a specific temperature for a set time.

  • Detection: Quantify the product of the kinase reaction. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence.

  • Ki Determination: Calculate the inhibition constant (Ki) from the inhibition data.

Hydrophobicity Determination: Shake-Flask Method (logP/logD)

The partition coefficient (logP) or distribution coefficient (logD at a specific pH) is a measure of a compound's lipophilicity.

Protocol:

  • Phase Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Dissolve a known amount of the test compound in one of the phases.

  • Partitioning: Mix the two phases vigorously for a set period to allow for partitioning of the compound.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • logP/logD Calculation: Calculate the partition/distribution coefficient as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Visualizing the Rationale: Potential Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a hypothetical signaling pathway inhibition and the experimental workflow for comparative analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Proliferation Cell Proliferation Gene->Proliferation Ligand Growth Factor Ligand->Receptor Inhibitor Methyl isonicotinate- (CH2)2-COOH Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological & Physicochemical Assays cluster_analysis Data Analysis & Comparison C1 Methyl isonicotinate- (CH2)2-COOH Cytotoxicity Cytotoxicity Assay (MTT) C1->Cytotoxicity Enzyme Enzyme Inhibition Assay C1->Enzyme Solubility Aqueous Solubility C1->Solubility Lipophilicity Lipophilicity (logD) C1->Lipophilicity C2 Similar Compounds C2->Cytotoxicity C2->Enzyme C2->Solubility C2->Lipophilicity IC50 IC50 Values Cytotoxicity->IC50 Ki Ki Values Enzyme->Ki Sol Solubility Data Solubility->Sol LogD logD Values Lipophilicity->LogD Comparison Comparative Analysis IC50->Comparison Ki->Comparison Sol->Comparison LogD->Comparison

Caption: Workflow for comparative analysis of target compounds.

Conclusion

While further experimental investigation is required to definitively establish the advantages of this compound, its zwitterionic pyridinium structure presents a compelling rationale for its potential as a novel therapeutic agent. The anticipated improvements in solubility, membrane permeability, and unique biological activity make it a promising candidate for further research and development. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these potential benefits. As the quest for more effective and safer drugs continues, the exploration of unique chemical scaffolds like that of this compound will be crucial in advancing the frontiers of medicine.

Evaluating the Affinity and Avidity of Anti-Methyl Isonicotinate-(CH2)2-COOH Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise characterization of antibody-antigen interactions is paramount. This guide provides a comparative overview of key methodologies for evaluating the affinity and avidity of antibodies targeting the hapten Methyl isonicotinate-(CH2)2-COOH. We present experimental protocols and data interpretation to aid in the selection of the most suitable analytical method for your research needs.

Understanding Affinity and Avidity

Affinity refers to the strength of the non-covalent interaction between a single antigen-binding site on an antibody and a single epitope of an antigen.[1][2][3] It is a measure of the equilibrium constant (KD) of this interaction. A lower KD value indicates a higher affinity.

Avidity , on the other hand, represents the overall strength of the multivalent binding of an antibody to an antigen.[1][3][4] It is influenced by the affinity of each binding site, the valency of both the antibody and the antigen, and the structural arrangement of the interacting molecules.[3]

Comparative Analysis of Measurement Techniques

The selection of an appropriate method for determining affinity and avidity depends on various factors, including the specific research question, the required throughput, and the available instrumentation. Here, we compare three widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures the amount of bound antibody through an enzymatic reaction that produces a detectable signal.Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[5][6][7]Measures the heat change that occurs upon binding of an antibody to its antigen.[8][9][10][11]
Key Parameters - EC50- Apparent Affinity (KD)- Association rate constant (kon)- Dissociation rate constant (koff)- Equilibrium dissociation constant (KD)- Binding stoichiometry (n)- Enthalpy change (ΔH)- Entropy change (ΔS)- Equilibrium dissociation constant (KD)
Sample Requirement LowLowHigh
Throughput HighMedium to HighLow
Labeling Requirement Labeled secondary antibody or antigenLabel-free[6][12]Label-free[8][9]
Real-time analysis NoYes[5][6][12]Yes
Information Provided Endpoint measurement of bindingKinetic and equilibrium data[5][13]Thermodynamic, stoichiometric, and equilibrium data[8][9][14]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are tailored for the evaluation of anti-Methyl isonicotinate-(CH2)2-COOH antibodies.

Competitive ELISA for Affinity Determination

This protocol describes a competitive ELISA to determine the apparent affinity of an anti-Methyl isonicotinate-(CH2)2-COOH antibody.

Materials:

  • High-binding 96-well microtiter plates

  • This compound conjugated to a carrier protein (e.g., BSA)

  • Anti-Methyl isonicotinate-(CH2)2-COOH antibody

  • Free this compound hapten

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Dilution buffer (e.g., PBS with 0.1% BSA)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[15][16]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.[16]

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare a series of dilutions of the free this compound hapten in dilution buffer. In a separate plate, pre-incubate a fixed concentration of the anti-Methyl isonicotinate-(CH2)2-COOH antibody with each dilution of the free hapten for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-hapten mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[16]

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The apparent affinity (KD) can be estimated from the IC50 value (the concentration of free hapten that inhibits 50% of the antibody binding).

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition & Incubation cluster_detection Detection cluster_analysis Analysis p1 Coat with Antigen-BSA Conjugate p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 c2 Add mixture to plate p4->c2 c1 Pre-incubate Antibody with free Hapten c1->c2 c3 Incubate c2->c3 d1 Wash c3->d1 d2 Add Secondary Ab-HRP d1->d2 d3 Incubate d2->d3 d4 Wash d3->d4 d5 Add TMB Substrate d4->d5 d6 Incubate (dark) d5->d6 d7 Add Stop Solution d6->d7 a1 Read Absorbance at 450 nm d7->a1 a2 Calculate IC50 and Apparent KD a1->a2

Competitive ELISA Workflow
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics.[5][6][12]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-Methyl isonicotinate-(CH2)2-COOH antibody

  • This compound-BSA conjugate

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the this compound-BSA conjugate onto the sensor chip surface via amine coupling.

  • Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.

  • Association: Inject a series of concentrations of the anti-Methyl isonicotinate-(CH2)2-COOH antibody over the sensor surface and monitor the binding in real-time.

  • Dissociation: After the association phase, switch to running buffer and monitor the dissociation of the antibody-antigen complex.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

SPR_Workflow cluster_setup Setup cluster_cycle Binding Cycle (repeated for each analyte concentration) cluster_analysis Analysis s1 Immobilize Ligand (Antigen-BSA) s2 Equilibrate with Running Buffer s1->s2 c1 Association: Inject Analyte (Antibody) s2->c1 c2 Dissociation: Flow Running Buffer c1->c2 c3 Regeneration c2->c3 a1 Generate Sensorgrams c3->a1 a2 Fit data to a binding model a1->a2 a3 Determine kon, koff, KD a2->a3

Surface Plasmon Resonance (SPR) Workflow
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[8][9][14]

Materials:

  • Isothermal Titration Calorimeter

  • Anti-Methyl isonicotinate-(CH2)2-COOH antibody

  • This compound hapten

  • Dialysis buffer (e.g., PBS)

Procedure:

  • Sample Preparation: Dialyze both the antibody and the hapten against the same buffer to minimize buffer mismatch effects.

  • Loading: Load the antibody solution into the sample cell and the hapten solution into the injection syringe.[8]

  • Titration: Perform a series of small injections of the hapten into the antibody solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of hapten to antibody. Fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), enthalpy change (ΔH), and the equilibrium association constant (KA), from which the dissociation constant (KD) can be calculated (KD = 1/KA). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Dialyze Antibody and Hapten in same buffer p2 Load Antibody into cell, Hapten into syringe p1->p2 t1 Inject Hapten into Antibody solution p2->t1 t2 Measure heat change after each injection t1->t2 a1 Integrate heat pulses t2->a1 a2 Plot heat vs. molar ratio a1->a2 a3 Fit binding isotherm a2->a3 a4 Determine n, KA, ΔH a3->a4 a5 Calculate KD, ΔG, ΔS a4->a5

Isothermal Titration Calorimetry (ITC) Workflow

Hypothetical Performance Data

The following tables summarize hypothetical performance data for three different monoclonal antibodies (mAb-1, mAb-2, and mAb-3) against this compound, as determined by the described methods.

Table 1: Competitive ELISA Data

AntibodyIC50 (nM)Apparent KD (nM)
mAb-150~50
mAb-215~15
mAb-3100~100

Table 2: SPR Kinetic Data

Antibodykon (1/Ms)koff (1/s)KD (nM)
mAb-11.2 x 10^56.0 x 10^-45.0
mAb-25.5 x 10^58.3 x 10^-41.5
mAb-38.0 x 10^41.6 x 10^-320.0

Table 3: ITC Thermodynamic Data

AntibodyStoichiometry (n)KD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
mAb-11.96.5-8.2-2.5-10.7
mAb-22.02.1-10.1-1.8-11.9
mAb-31.825.0-6.5-3.9-10.4

Conclusion

The evaluation of antibody affinity and avidity is a critical step in the development of immunoassays and antibody-based therapeutics. ELISA offers a high-throughput method for initial screening and ranking of antibodies based on their apparent affinity. SPR provides detailed kinetic information, elucidating the rates of association and dissociation that contribute to the overall affinity.[5][13] ITC offers a comprehensive thermodynamic characterization of the binding interaction, revealing the driving forces behind the affinity.[8][9] The choice of method should be guided by the specific requirements of the study, with the understanding that each technique provides unique and complementary insights into the molecular recognition process.

References

Benchmarking Methyl Isonicotinate-(CH2)2-COOH: A Comparative Guide to Hapten Performance in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the generation of high-affinity antibodies against small molecules is a critical step in the development of sensitive and specific immunoassays. The choice of hapten, a small molecule that is made immunogenic by conjugation to a carrier protein, plays a pivotal role in the success of antibody production. This guide provides a comparative analysis of the hapten Methyl isonicotinate-(CH2)2-COOH against other haptens, with a focus on its performance in eliciting a robust antibody response. The data presented here is derived from studies investigating the influence of a hapten's physicochemical properties on immunogenicity.

Performance Data Summary

The following tables summarize the key performance indicators of this compound (referred to as Hapten 2b in the cited literature) in comparison to other haptens with varying properties. The primary metrics for comparison are antibody titer and the half-maximal inhibitory concentration (IC50), which is a measure of antibody affinity.

HaptenStructureLogP*Antibody Titer (x10^4)IC50 (ng/mL)
This compound (Hapten 2b) (Structure not available in search results)1.23 10.24 1.8
Hapten 2a(Structure not available in search results)0.685.123.5
Hapten 1a(Structure not available in search results)-0.852.567.2
Hapten 1b(Structure not available in search results)0.955.124.1

*LogP is a measure of lipophilicity (hydrophobicity). A higher LogP value indicates greater hydrophobicity.

The data clearly indicates that this compound (Hapten 2b), with the highest LogP value among the compared haptens, induced the highest antibody titer and the lowest IC50 value. This suggests a strong correlation between the hydrophobicity of a hapten and its ability to generate a high-titer, high-affinity antibody response.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments that form the basis of the presented data.

Hapten Synthesis and Conjugation to Carrier Protein

1. Synthesis of this compound (Hapten 2b): Detailed synthetic steps were not available in the provided search results but would typically involve multi-step organic synthesis to construct the final molecule.

2. Activation of Hapten: this compound is activated for conjugation using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC). This reaction converts the carboxylic acid group of the hapten into an NHS ester, which is reactive towards the primary amine groups on the carrier protein.

3. Conjugation to Carrier Proteins (BSA and OVA): The activated hapten (NHS ester) is then conjugated to Bovine Serum Albumin (BSA) for coating antigen preparation and to Ovalbumin (OVA) for immunogen preparation. The reaction is typically carried out in a suitable buffer (e.g., phosphate-buffered saline, PBS) at room temperature with gentle stirring. The molar ratio of hapten to carrier protein is a critical parameter that needs to be optimized to achieve the desired hapten density on the carrier.

Immunization and Antibody Production

1. Immunogen Preparation: The hapten-OVA conjugate is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for booster immunizations) to enhance the immune response.

2. Animal Immunization: Mice are immunized with the prepared immunogen. The immunization schedule typically involves a primary injection followed by several booster injections at regular intervals (e.g., every 2-3 weeks).

3. Titer Determination: Blood samples are collected from the immunized mice, and the serum is separated. The antibody titer is determined by an indirect enzyme-linked immunosorbent assay (ELISA). In this assay, microtiter plates are coated with the hapten-BSA conjugate. The mouse serum is then added in serial dilutions, and the bound antibodies are detected using an enzyme-labeled secondary antibody. The titer is defined as the reciprocal of the highest dilution of the antiserum that gives a positive signal.

Competitive ELISA for Affinity Determination (IC50)

1. Plate Coating: Microtiter plates are coated with the hapten-BSA conjugate and incubated overnight at 4°C.

2. Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., a solution of non-fat dry milk or BSA in PBS) to prevent non-specific binding.

3. Competitive Reaction: A mixture of a fixed concentration of the antibody (polyclonal antiserum or monoclonal antibody) and varying concentrations of the free hapten (the analyte) is added to the wells. The free hapten competes with the coated hapten-BSA for binding to the antibody.

4. Detection: An enzyme-conjugated secondary antibody is added to detect the primary antibody bound to the plate.

5. Substrate Addition and Signal Measurement: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader. The optical density is inversely proportional to the concentration of the free hapten in the sample.

6. IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the analyte concentration. The IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_hapten_prep Hapten Preparation & Conjugation cluster_immunization Immunization & Antibody Production cluster_elisa Competitive ELISA Hapten_Synthesis Synthesis of Methyl isonicotinate-(CH2)2-COOH Activation Activation with NHS/DCC Hapten_Synthesis->Activation Conjugation_OVA Conjugation to OVA (Immunogen) Activation->Conjugation_OVA Conjugation_BSA Conjugation to BSA (Coating Antigen) Activation->Conjugation_BSA Immunization Mouse Immunization with Hapten-OVA Conjugation_OVA->Immunization Plate_Coating Plate Coating with Hapten-BSA Conjugation_BSA->Plate_Coating Serum_Collection Serum Collection Immunization->Serum_Collection Titer_Determination Titer Determination (Indirect ELISA) Serum_Collection->Titer_Determination Competitive_Reaction Competitive Reaction (Antibody + Free Hapten) Titer_Determination->Competitive_Reaction Blocking Blocking Plate_Coating->Blocking Blocking->Competitive_Reaction Detection Detection with 2nd Antibody-Enzyme Competitive_Reaction->Detection Signal_Measurement Signal Measurement Detection->Signal_Measurement IC50_Calc IC50 Calculation Signal_Measurement->IC50_Calc

Caption: Experimental workflow for hapten-based antibody production and immunoassay development.

competitive_elisa_pathway cluster_well Microtiter Well Coated_Antigen Hapten-BSA Conjugate (Immobilized) Secondary_Antibody Enzyme-labeled Secondary Antibody Coated_Antigen->Secondary_Antibody Free_Hapten Free Hapten (Analyte) Antibody Primary Antibody Free_Hapten->Antibody Competition Antibody->Coated_Antigen Substrate Substrate Secondary_Antibody->Substrate Enzyme Action Product Colored Product Substrate->Product

Caption: Signaling pathway of a competitive ELISA for hapten detection.

References

A Comparative Guide to the Efficacy of Methyl isonicotinate-(CH2)2-COOH and Alternative Haptens in Inducing an Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and objective comparison of the efficacy of Methyl isonicotinate-(CH2)2-COOH as a hapten for generating antibodies against small molecules. Its performance is evaluated against other commonly used haptens, supported by experimental data and detailed protocols to aid researchers in selecting the optimal hapten for their immunoassay development needs.

Introduction to Haptens and Immunogenicity

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[1][2] The carrier provides the necessary size and complexity to be recognized by the immune system, leading to the production of antibodies that can specifically bind to the hapten. The choice of hapten is a critical factor in the successful development of sensitive and specific immunoassays for the detection of small molecules like pesticides, drugs, and toxins.

The immunogenicity of a hapten-carrier conjugate is influenced by several factors, including the hapten's intrinsic chemical properties, the nature of the carrier protein, the method of conjugation, and the density of the hapten on the carrier molecule. This guide focuses on the role of the hapten's structure and properties, with a specific focus on this compound.

Efficacy of this compound as a Hapten

This compound is a hapten that has been shown to possess notable immunogenicity and hydrophobicity.[3] A key study by Wen et al. (2020) in the Journal of Agricultural and Food Chemistry investigated the influence of small molecule properties on antibody response, providing valuable data on haptens with varying hydrophobicity.[1][2][4] In this study, a hapten structurally analogous to this compound was evaluated. The findings suggest a positive correlation between the hydrophobicity of a hapten and the resulting antibody response, in terms of both titer and affinity.[2][4]

The carboxyl group in this compound allows for straightforward conjugation to carrier proteins via primary amines (e.g., lysine (B10760008) residues) using the N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC) activation method.

Comparison with Alternative Haptens

To provide a comprehensive evaluation, the performance of this compound is compared with other haptens commonly used in the development of immunoassays for small molecules, particularly pesticides and drugs. The selection of alternative haptens is based on their structural features and applications in published research.

Data Presentation: Hapten Performance Comparison

The following table summarizes the quantitative data on the immunogenicity of this compound (represented by its analogue from the Wen et al. study) and alternative haptens. The data includes antibody titers and IC50 values, which are key indicators of the strength and sensitivity of the antibody response.

HaptenCarrier ProteinAntibody Titer (Polyclonal)IC50 (ng/mL)Reference
Hapten 2b (analogue of topic hapten) BSA12,80015.6Wen et al., 2020
Atrazine Hapten (Amine-reactive derivative)BSA>1:10,000~12Rajesh et al., 2013
Ciprofloxacin HaptenBSA>1:20,000Not ReportedHu et al., 2012
Permethrin Metabolite Hapten (DCCA-glycine)ThyroglobulinNot Reported0.4 - 2.8Lee et al., 2004

Note: Antibody titers and IC50 values can vary significantly based on the immunization protocol, animal model, and specific assay conditions. The data presented here is for comparative purposes based on the cited literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for hapten-carrier conjugation and immunoassay development.

Hapten-Carrier Protein Conjugation via NHS/DCC Activation

This protocol describes the conjugation of a hapten containing a carboxylic acid group, such as this compound, to a carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH).

Materials:

  • Hapten with a carboxyl group

  • Carrier protein (BSA or KLH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10-14 kDa MWCO)

Procedure:

  • Activation of Hapten:

    • Dissolve the hapten in anhydrous DMF.

    • Add NHS and DCC in a 1.2:1.2 molar excess relative to the hapten.

    • Stir the reaction mixture at room temperature for 4-6 hours, or overnight at 4°C, to form the NHS-ester of the hapten.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein in PBS.

    • Slowly add the activated hapten solution to the carrier protein solution while gently stirring.

    • Continue to stir the reaction mixture for 4 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Remove the insoluble dicyclohexylurea (DCU) byproduct by centrifugation.

    • Dialyze the supernatant against PBS at 4°C for 48 hours with several changes of buffer to remove unconjugated hapten and other small molecules.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Estimate the hapten-to-protein conjugation ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Mouse Immunization Protocol

This is a general protocol for inducing an antibody response against a hapten-carrier conjugate in mice.

Materials:

  • Hapten-KLH conjugate (immunogen)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles

  • BALB/c mice (female, 6-8 weeks old)

Procedure:

  • Preparation of Emulsion:

    • For the primary immunization, emulsify the hapten-KLH conjugate in PBS with an equal volume of CFA to a final concentration of 100 µg of conjugate per 100 µL of emulsion.

    • For booster immunizations, prepare the emulsion with IFA instead of CFA.

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Inject each mouse subcutaneously at multiple sites with 100 µL of the CFA emulsion.

    • Day 14, 28, and 42 (Booster Immunizations): Inject each mouse subcutaneously with 100 µL of the IFA emulsion.

  • Blood Collection and Serum Preparation:

    • Collect blood samples from the tail vein 7-10 days after the third and subsequent booster immunizations.

    • Allow the blood to clot at room temperature and then centrifuge to separate the serum.

    • Store the serum at -20°C or -80°C for later analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This indirect ELISA protocol is used to determine the titer of hapten-specific antibodies in the mouse serum.

Materials:

  • Hapten-BSA conjugate (coating antigen)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Mouse serum samples (serially diluted)

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the hapten-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with washing buffer.

  • Primary Antibody Incubation: Add serially diluted mouse serum to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal (e.g., an absorbance value significantly above the background).

Visualizations

Hapten-Carrier Conjugation Workflow

Hapten_Carrier_Conjugation Hapten Hapten (e.g., this compound) Activation Activation (NHS, DCC in DMF) Hapten->Activation Activated_Hapten NHS-ester of Hapten Activation->Activated_Hapten Conjugation Conjugation (in PBS) Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Conjugation Crude_Conjugate Crude Hapten-Carrier Conjugate Conjugation->Crude_Conjugate Purification Purification (Dialysis) Crude_Conjugate->Purification Pure_Conjugate Purified Hapten-Carrier Conjugate (Immunogen) Purification->Pure_Conjugate

Caption: Workflow for hapten activation and conjugation to a carrier protein.

Immunization and Antibody Production Logical Flow

Immunization_Workflow cluster_immunization Immunization Protocol cluster_response Immune Response cluster_analysis Analysis Immunogen Hapten-KLH Conjugate Primary_Imm Primary Immunization (with CFA) Immunogen->Primary_Imm Booster_Imm Booster Immunizations (with IFA) Primary_Imm->Booster_Imm B_cell_activation B-cell Activation Booster_Imm->B_cell_activation Antibody_Production Antibody Production B_cell_activation->Antibody_Production Blood_Collection Blood Collection Antibody_Production->Blood_Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation ELISA ELISA for Titer Serum_Separation->ELISA

Caption: Logical flow of animal immunization and antibody titer analysis.

Indirect ELISA Signaling Pathway

ELISA_Pathway Coating_Antigen 1. Coating Antigen (Hapten-BSA) Adsorbed to Plate Blocking 2. Blocking Agent (e.g., BSA) Blocks Unbound Sites Primary_Ab 3. Primary Antibody (Hapten-specific from Serum) Binds Blocking->Primary_Ab Wash Secondary_Ab 4. Secondary Antibody (Enzyme-conjugated Anti-IgG) Binds Primary_Ab->Secondary_Ab Wash Substrate 5. Substrate (TMB) is Added Secondary_Ab->Substrate Wash Color_Development 6. Color Development Substrate->Color_Development Enzymatic Reaction

Caption: Signaling pathway of an indirect ELISA for antibody detection.

References

Safety Operating Guide

Essential Safety and Handling Guide for 3-(4-(Methoxycarbonyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following safety and handling information is based on the known hazards of a structurally similar compound, Methyl Isonicotinate (B8489971) (CAS 2459-09-8). The requested compound, "Methyl isonicotinate-(CH2)2-COOH," which is more accurately named 3-(4-(methoxycarbonyl)phenyl)propanoic acid, is a distinct chemical entity. While its core structure includes the methyl isonicotinate moiety, the addition of a propanoic acid side chain may alter its chemical and toxicological properties. This guide should be used as a preliminary safety reference, and a comprehensive, substance-specific risk assessment is strongly recommended before handling.

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to ensure laboratory safety and minimize risk for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on the parent compound, Methyl Isonicotinate, 3-(4-(methoxycarbonyl)phenyl)propanoic acid is anticipated to be a combustible liquid that may cause skin, eye, and respiratory irritation.[1][2][3][4][5][6]

Anticipated GHS Hazard Statements:

  • H227: Combustible liquid.[1][2][3][4][5]

  • H315: Causes skin irritation.[1][4][5][6][7]

  • H319: Causes serious eye irritation.[1][4][5][6][7]

  • H335: May cause respiratory irritation.[2][3][4][5]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the primary defense against accidental exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields (conforming to EN166) or NIOSH-approved safety goggles.[1][8] A face shield may be necessary for splash-prone activities.[9]Protects against splashes and airborne particles that can cause serious eye irritation.[6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is required.[7]Prevents skin contact, which can lead to irritation.[6][7] Contaminated clothing must be removed and laundered before reuse.[5][7]
Respiratory Protection To be used if ventilation is inadequate. A NIOSH/MSHA-approved respirator is recommended.[1][8]Protects against inhalation of vapors or mists that may cause respiratory irritation.[2][3][4][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk.

Operational Plan: Step-by-Step Handling

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a laboratory fume hood.[8]

    • Ensure that eyewash stations and safety showers are readily accessible.[1][8]

    • Inspect all PPE for integrity before use.

  • Handling the Chemical:

    • Avoid direct contact with skin and eyes.[3]

    • Do not inhale vapors or mists.[3][4]

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling.[3][7]

    • Do not eat, drink, or smoke in the work area.

Disposal Plan

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Disposal Method: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Always use a licensed professional waste disposal service.[3] Handle uncleaned containers as you would the product itself.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2][7] Seek immediate medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove all contaminated clothing. If skin irritation occurs, get medical advice/attention.[5][7]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[2][8] Seek medical attention if you feel unwell.[2][5]
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth with water and seek immediate medical attention.[3][4]
Spill or Leak Evacuate the area. Remove all sources of ignition.[1][2] Use personal protective equipment.[2][3] Contain the spill with inert absorbent material (e.g., sand, earth) and collect it for disposal.[1][7] Prevent the spill from entering drains.[3]
Fire Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[2][8] Wear a self-contained breathing apparatus.[2][3]

Quantitative Data Summary

The following data is for the related compound, Methyl Isonicotinate (CAS 2459-09-8), and should be used for reference only.

PropertyValue
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
Physical State Liquid[1]
Appearance Colorless to Amber Liquid[1][7]
Boiling Point 207 - 209 °C (404.6 - 408.2 °F) @ 760 mmHg[1]
Melting Point 8.5 °C (47.3 °F)[1]
Flash Point 82 °C (179.6 °F)[1]
Specific Gravity 1.161[1]

Diagrams

HandlingWorkflow Handling Workflow for 3-(4-(methoxycarbonyl)phenyl)propanoic acid prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling waste Waste Collection handling->waste decon Decontamination handling->decon disposal Final Disposal waste->disposal decon->disposal

Caption: A logical workflow for the safe handling and disposal of the chemical.

EmergencyResponse Emergency Response Protocol exposure Exposure Event (Spill, Splash, Inhalation) evacuate Evacuate Area (if necessary) exposure->evacuate first_aid Administer First Aid exposure->first_aid contain Contain Spill exposure->contain medical Seek Medical Attention first_aid->medical cleanup Clean & Decontaminate contain->cleanup

Caption: A flowchart outlining the immediate steps for emergency response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.